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  • Product: (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
  • CAS: 1286208-33-0

Core Science & Biosynthesis

Foundational

In-Depth Physicochemical Characterization and Synthetic Utility of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary In the landscape of preclinical drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the landscape of preclinical drug discovery, chiral heterocyclic building blocks serve as the architectural foundation for highly selective targeted therapies. (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286208-33-0) is a highly versatile, stereochemically pure intermediate frequently utilized in the synthesis of kinase inhibitors and receptor modulators. The optimization of physicochemical properties in drug discovery is paramount for ensuring favorable pharmacokinetics and minimizing toxicological attrition 1. This whitepaper provides a rigorous analysis of the physicochemical properties, structural causality, and self-validating experimental workflows associated with this critical compound.

Structural Causality and Physicochemical Profile

The utility of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride stems directly from its carefully engineered structural motifs. Each functional group plays a causal role in its chemical behavior and downstream biological application:

  • The Pyridine Core: Provides a rigid aromatic scaffold capable of hydrogen-bond accepting (via the nitrogen lone pair) and π−π stacking within target protein binding pockets.

  • The Nitro Group (-NO₂): Positioned at C3, this strong electron-withdrawing group (EWG) activates the pyridine ring for nucleophilic aromatic substitution ( SN​Ar ) if needed, but more commonly serves as a masked amine. It can be selectively reduced to an aniline derivative, providing a nucleophilic handle for subsequent amide coupling.

  • The Chiral Pyrrolidine Ether (C2): The ether linkage provides conformational flexibility, while the (R)-configuration of the pyrrolidine ring dictates the precise 3D spatial orientation required for stereospecific target engagement.

  • Hydrochloride Salt Form: The secondary amine of the pyrrolidine ring is protonated. This choice is deliberate; the HCl salt disrupts intermolecular hydrogen bonding that occurs in the free base, drastically improving aqueous solubility, crystalline stability, and shelf-life.

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Significance
Compound Name (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine HClStandard nomenclature
CAS Registry Number 1286208-33-0Unique chemical identifier
Molecular Formula C₉H₁₂ClN₃O₃Defines stoichiometry
Molecular Weight 245.66 g/mol Low MW allows for downstream elaboration
Exact Mass (Free Base) 209.0800 g/mol Critical for LC-MS self-validation tracking
Stereochemistry (R)-configurationEnsures enantiomeric target selectivity
Predicted LogP ~0.8 - 1.2 (Free Base)Optimal lipophilicity for ADME baseline
Physical State Solid (Pale yellow powder)Favorable for gravimetric handling

Self-Validating Analytical Protocols

To ensure scientific integrity, all analytical characterizations must operate as self-validating systems. The determination of enantiomeric excess (ee) is a critical step in the quality control of chiral building blocks, as trace amounts of the (S)-enantiomer can drastically alter the pharmacological profile of the final Active Pharmaceutical Ingredient (API) 2.

Protocol 1: Determination of Enantiomeric Excess via Chiral HPLC

System Logic: This protocol uses a racemic reference standard to prove the system's resolving power before the unknown sample is tested. Dual-wavelength detection ensures peak purity.

Table 2: Chiral HPLC Method Parameters
ParameterSpecification
Column Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 254 nm and 280 nm

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic mixture of 3-Nitro-2-(pyrrolidin-3-yloxy)pyridine.

    • Self-Validation Check: The system is only validated if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 . This proves the column can physically separate the enantiomers.

  • Sample Preparation: Dissolve 10 mg of the (R)-enantiomer batch in 10 mL of mobile phase. Sonicate for 5 minutes.

  • Sample Injection: Inject 10 µL of the sample. Record the chromatogram for 30 minutes.

  • Orthogonal Peak Purity Validation: Compare the UV spectra (from 200-400 nm using a Diode Array Detector) of the main peak against the minor peak.

    • Self-Validation Check: Both peaks must exhibit identical UV absorption profiles, confirming the minor peak is indeed the enantiomer and not a structurally distinct impurity.

  • Calculation: ee(%)=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

Synthetic Utility and Mechanistic Workflows

The primary synthetic utility of this building block lies in the reduction of the nitro group to an amine. The reduction of nitro compounds is a cornerstone reaction in organic synthesis, enabling the construction of complex functionalized molecular architectures 3.

Protocol 2: Chemoselective Nitro Reduction (Catalytic Hydrogenation)

System Logic: The choice of Palladium on Carbon (Pd/C) under mild hydrogen pressure ensures the nitro group is reduced without cleaving the sensitive chiral ether linkage. The reaction progress is self-validated via real-time mass spectrometry.

Step-by-Step Methodology:

  • Substrate Loading: Charge a pressure reactor with 1.0 equivalent of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride and 10 volumes of Methanol.

  • Catalyst Addition: Carefully add 10% w/w of 10% Pd/C (50% wet with water to prevent ignition).

  • Atmosphere Exchange: Purge the vessel with Nitrogen ( ), followed by Hydrogen gas ( ). Pressurize with H2​ to 30 psi and stir at 25 °C.

  • In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction mixture, filter through a syringe filter, and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows the complete disappearance of the nitro free-base mass ( [M+H]+=210.1 ) and the quantitative appearance of the amine mass ( [M+H]+=180.1 ).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the highly nucleophilic (R)-3-amino-2-(pyrrolidin-3-yloxy)pyridine hydrochloride intermediate.

Pathway Integration and Visualization

Once reduced, the resulting amine acts as a potent nucleophile, ready to undergo amide coupling with various electrophiles. This sequence is a classic pharmacophore assembly strategy used to synthesize inhibitors targeting the EGFR or JAK/STAT signaling pathways.

G A (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine B Catalytic Hydrogenation (Nitro Reduction) A->B H2, Pd/C C Amine Intermediate [M+H]+ = 180.1 B->C Self-Validation: LC-MS Mass Shift D Amide Coupling (Pharmacophore Assembly) C->D Electrophile (e.g., Acyl Chloride) E Targeted Kinase Inhibitor D->E Purified API F EGFR / JAK Pathway Inhibition E->F Cellular Assay

Workflow: From chiral building block synthesis to targeted kinase pathway inhibition.

Conclusion

(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a structurally sophisticated building block whose physicochemical properties are deliberately tuned for modern medicinal chemistry. By leveraging its chiral ether linkage for spatial targeting and its nitro group as a masked nucleophile, researchers can rapidly assemble complex APIs. The application of self-validating analytical and synthetic protocols ensures that the integrity of the chiral center and the purity of the intermediate are maintained throughout the drug development lifecycle.

References

  • Title: Importance of Physicochemical Properties In Drug Discovery Source: RA Journal of Applied Research URL
  • Source: ACS Publications (Organic Letters)
  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: University of Malaga / John Wiley & Sons URL

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Derivatives

Introduction (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivatives represent a class of synthetic small molecules that have garnered significant interest within the fields of neuropharmacology and drug discovery. Their...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivatives represent a class of synthetic small molecules that have garnered significant interest within the fields of neuropharmacology and drug discovery. Their core structure, featuring a pyridine ring substituted with a nitro group and a chiral pyrrolidin-3-yloxy moiety, has proven to be a versatile scaffold for targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors, a family of ligand-gated ion channels, are ubiquitously expressed in the central and peripheral nervous systems and play critical roles in a myriad of physiological processes, including cognitive function, reward, and inflammation.[1][3] The modulation of nAChR activity by exogenous ligands has been a fruitful strategy for the development of therapeutics for a range of disorders, from nicotine addiction to neurodegenerative diseases and inflammatory conditions.[3][4]

This technical guide provides an in-depth exploration of the mechanism of action of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these compounds interact with their biological targets and the experimental methodologies employed to elucidate their pharmacological properties.

Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary mechanism of action of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivatives is their interaction with various subtypes of nicotinic acetylcholine receptors.[1][2] These receptors are pentameric structures composed of different combinations of α and β subunits, which form a central ion channel.[5] The specific subunit composition dictates the pharmacological and physiological properties of the receptor subtype.[2][5]

Derivatives of this chemical series have been shown to exhibit a range of activities at nAChRs, including:

  • Agonism and Partial Agonism: Some derivatives act as agonists or partial agonists, binding to the orthosteric site on the nAChR and inducing a conformational change that opens the ion channel.[2] The degree of channel opening and subsequent ion flux distinguishes full agonists from partial agonists.

  • Antagonism: Other derivatives function as antagonists, binding to the receptor but preventing its activation by the endogenous neurotransmitter, acetylcholine.

  • Allosteric Modulation: There is also potential for these compounds to act as allosteric modulators, binding to a site distinct from the acetylcholine binding site to either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) receptor function.[6]

  • Desensitization: A key aspect of their mechanism can be the induction of receptor desensitization, a state where the receptor is bound to an agonist but the ion channel is closed and unresponsive.[1][6] This can be a therapeutically desirable effect, particularly in conditions of receptor over-activity.

The selectivity of these derivatives for different nAChR subtypes, such as α4β2, α3β4, and α7, is a critical determinant of their therapeutic potential and side-effect profile.[1][7] For instance, high selectivity for the α4β2 subtype is often sought for smoking cessation therapies, while modulation of the α7 subtype is a target for cognitive enhancement and anti-inflammatory applications.[1][4]

Signaling Pathway Overview

The interaction of an agonistic (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivative with a neuronal nAChR initiates a cascade of events, as depicted in the following signaling pathway diagram.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Derivative (Agonist) nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Ligand->nAChR Binds to Orthosteric Site Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium-Dependent Signaling Cascades Ion_Influx->Ca_Signaling Activates Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Triggers

Caption: Agonist binding to nAChR leads to ion influx and downstream signaling.

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivatives. The following protocols represent standard methodologies in the field.

Radioligand Binding Assays

Causality: These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype. By competing with a radiolabeled ligand of known affinity, the potency of the test compound can be quantified. The choice of radioligand (e.g., [3H]-epibatidine or [3H]-cytisine) is critical and depends on the receptor subtype being investigated.[2][7]

Experimental Workflow Diagram:

Radioligand Binding Assay Workflow Start Start Prep Prepare receptor source (e.g., brain tissue homogenates or membranes from transfected cells) Start->Prep Incubate Incubate receptor source with radioligand and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand (e.g., via vacuum filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Methodology:

  • Receptor Preparation:

    • For endogenous receptors, dissect specific brain regions (e.g., rat cerebral cortex) and homogenize in ice-cold buffer.[2]

    • For specific subtypes, use membranes from HEK cells stably expressing the desired nAChR subunits (e.g., α4β2, α3β4, or α7).[2]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-epibatidine).

    • Add a series of dilutions of the (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivative.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled ligand like nicotine).

  • Incubation: Incubate the plates at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Causality: While binding assays confirm interaction with the receptor, functional assays are necessary to determine the pharmacological effect of this binding (i.e., whether the compound is an agonist, antagonist, or allosteric modulator). Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and calcium imaging in transfected cell lines are common techniques.

Step-by-Step Methodology (TEVC in Xenopus Oocytes):

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNAs encoding the desired nAChR subunits.

  • Electrophysiological Recording:

    • After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application:

    • To assess agonist activity, apply increasing concentrations of the (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivative and record the induced current.

    • To assess antagonist activity, co-apply the derivative with a fixed concentration of acetylcholine and measure the inhibition of the acetylcholine-evoked current.

  • Data Analysis:

    • For agonists, plot the current response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Imax (efficacy).

    • For antagonists, calculate the percent inhibition of the acetylcholine response at different concentrations of the derivative to determine the IC50.

Quantitative Data Summary

The pharmacological properties of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivatives are typically summarized in tables to allow for easy comparison of their affinity and selectivity for different nAChR subtypes.

Compoundα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)α3β4/α4β2 Selectivity Ratioα7/α4β2 Selectivity Ratio
Derivative XValueValueValueValueValue
Derivative YValueValueValueValueValue
Sazetidine-A (Reference)0.062>1900>700>31,000>11,000
Nicotine (Reference)ValueValueValueValueValue

Note: The values for Derivatives X and Y are placeholders and would be populated with experimental data. Reference values for Sazetidine-A are from literature.[1]

Conclusion

(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine derivatives are potent and often selective modulators of nicotinic acetylcholine receptors. Their mechanism of action is multifaceted, encompassing a range of activities from agonism and partial agonism to antagonism and the induction of receptor desensitization. A thorough characterization of these compounds requires a combination of in vitro binding and functional assays to determine their affinity, selectivity, and efficacy at various nAChR subtypes. The insights gained from these studies are crucial for the rational design of novel therapeutics targeting nAChR-mediated signaling pathways in a variety of neurological and inflammatory disorders.[1][4] The continued exploration of this chemical scaffold holds significant promise for the development of next-generation nAChR-targeting drugs with improved efficacy and safety profiles.

References

  • Xiao, Y., et al. (2018). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. ACS Chemical Neuroscience. Available at: [Link]

  • Papke, R. L., et al. (2011). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neuropharmacology. Available at: [Link]

  • Stock, N. S., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Pallavicini, M., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules. Available at: [Link]

  • Kaur, J., et al. (2016). The twin drug approach for novel nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fucile, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. Available at: [Link]

  • Akkajit, P., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. Available at: [Link]

  • Yu, J., et al. (2026). Nicotinic acetylcholine receptors-targeting drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

Foundational

Toxicity and In Vitro Safety Profile of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

Executive Summary (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a highly functionalized chemical building block utilized in medicinal chemistry and drug development. While structurally valuable for introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a highly functionalized chemical building block utilized in medicinal chemistry and drug development. While structurally valuable for introducing basic centers and hydrogen bond acceptors, this compound possesses two distinct toxicophores: a nitroaromatic ring and a basic pyrrolidine ether. This technical guide deconstructs the mechanistic causality behind its predicted toxicity and outlines the self-validating in vitro protocols required to rigorously profile its safety.

Structural Deconstruction & Predictive Toxicology

As application scientists, we do not merely screen compounds; we must first understand the chemical causality of a compound's liabilities to design appropriate assays.

The Nitroaromatic Liability (Genotoxicity)

Nitroaromatic compounds are frequently flagged in early-stage safety screens due to their high propensity to induce bacterial mutations and chromosomal aberrations[1]. The toxicity is not inherent to the nitro group itself, but rather its metabolic activation. Bacterial nitroreductases catalyze the reduction of the nitro group (-NO2) to a reactive hydroxylamine (-NHOH)[2]. Following phase II esterification and subsequent cleavage, a highly electrophilic nitrenium ion is formed. This electrophile covalently binds to nucleophilic centers on DNA (primarily guanine), leading to DNA adducts, transversions, and frameshift mutations[2].

The Pyrrolidine Liability (Cardiotoxicity)

The (R)-pyrrolidin-3-yloxy moiety introduces a secondary basic amine with a pKa typically ranging from 9.0 to 9.5. At physiological pH (7.4), this amine is heavily protonated. The spatial combination of a charged basic center and a lipophilic aromatic system (the pyridine ring) forms a classic pharmacophore known to bind to the central cavity of the human ether-à-go-go-related gene (hERG) potassium channel[3]. Blockade of the hERG channel delays cardiac action potential repolarization, manifesting as QT interval prolongation on an electrocardiogram—a severe liability that has led to the market withdrawal of numerous drugs[4].

In Vitro Safety Profiling: Self-Validating Protocols

To transition from predictive toxicology to empirical validation, the following self-validating protocols must be executed. A self-validating system incorporates specific mechanistic controls to prove that the observed toxicity is causally linked to the suspected functional group.

Protocol 1: Enhanced Ames Test (Bacterial Reverse Mutation Assay)

Standard Ames tests may lack the sensitivity required for certain nitro-containing compounds or yield false negatives depending on the metabolic activation system[5]. To isolate the nitroaromatic liability, we utilize an Enhanced Ames Test featuring paired Salmonella typhimurium strains: the standard TA98 (high nitroreductase activity) and the isogenic nitroreductase-deficient mutant TA98NR.

Step-by-Step Methodology:

  • Preparation: Culture TA98 and TA98NR strains overnight in nutrient broth until they reach a density of ~1-2 x 10⁹ cells/mL.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the maximum test concentration. The highest concentration should induce approximately 55±5% cytotoxicity[2].

  • Pre-incubation: Combine 100 µL of the bacterial suspension, 50 µL of the compound solution (titrated from 0.1 to 5000 µ g/plate ), and 500 µL of S9 metabolic activation mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes[5].

  • Plating: Add 2 mL of molten top agar supplemented with trace histidine and biotin. Pour the mixture onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate the plates inverted at 37°C for 48-72 hours. Quantify the number of revertant colonies using an automated colony counter.

Self-Validation Logic: If the compound induces a dose-dependent increase in revertant colonies in TA98 but remains at baseline in TA98NR, the mutagenicity is definitively caused by the nitroreduction pathway[1].

Protocol 2: Automated Patch-Clamp hERG Electrophysiology

To empirically assess the pyrrolidine-driven cardiotoxicity, we measure the fractional block of hERG tail currents using an automated patch-clamp system. This is the gold standard for high-throughput, high-fidelity ion channel screening[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel. Resuspend in extracellular recording solution and load into the automated patch-clamp platform.

  • Whole-Cell Configuration: The system applies negative pressure (suction) to a planar glass chip to capture a single cell and establish a high-resistance gigaseal (>1 GΩ). A subsequent pressure pulse ruptures the membrane to achieve whole-cell access.

  • Voltage Protocol: Hold the cell at a resting potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds. This forces the channels to open and rapidly inactivate. Follow this with a repolarizing step to -50 mV for 2 seconds. This relieves the inactivation, allowing the channels to transition through the open state, eliciting a massive outward "tail current."

  • Compound Addition: Perfuse the compound in ascending concentrations (e.g., 0.1 µM to 30 µM). Allow 3-5 minutes of perfusion per concentration to achieve steady-state block[4].

  • Data Acquisition: Measure the peak amplitude of the tail current at each concentration.

  • Analysis: Calculate the fractional block relative to the vehicle control. Fit the dose-response data to a 4-parameter logistic Hill equation to determine the IC50.

Self-Validation Logic: By measuring the tail current during the repolarization step, the protocol isolates the specific gating kinetics of the hERG channel, ensuring the observed block is physiologically relevant to cardiac repolarization[3].

Quantitative Data Presentation

The following table summarizes the anticipated in vitro safety metrics for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride based on its structural class.

Assay / MetricTarget / EndpointAnticipated ResultMechanistic Driver
Enhanced Ames Test (-S9) S. typhimurium TA98Positive (Mutagenic)Nitroreduction to nitrenium ion
Enhanced Ames Test (-S9) S. typhimurium TA98NRNegative (Baseline)Lack of nitroreductase enzyme
hERG Patch-Clamp Kv11.1 Tail CurrentIC50 < 10 µM (Flagged)Protonated pyrrolidine binding
Cytotoxicity (HepG2) Cell Viability (ATP)CC50 > 50 µMGeneral structural lipophilicity

Mechanistic Visualizations

G A Nitroaromatic Compound B Nitroso Intermediate A->B Nitroreductase (2e- reduction) C Hydroxylamine B->C Nitroreductase (2e- reduction) D Nitrenium Ion (Electrophile) C->D Phase II Esterification & Cleavage E DNA Adducts D->E Covalent Binding to Guanine F Mutagenesis (Ames Positive) E->F DNA Repair Failure

Caption: Nitroreduction pathway leading to genotoxicity.

G A 1. Cell Preparation (CHO-hERG cells) B 2. Automated Patch-Clamp (Whole-cell configuration) A->B C 3. Voltage Protocol (Depolarization & Repolarization) B->C D 4. Compound Addition (Dose-response titration) C->D E 5. Tail Current Measurement (Fractional block calculation) D->E F 6. IC50 Determination (Hill equation fit) E->F

Caption: Step-by-step workflow for automated hERG patch-clamp electrophysiology.

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Exploratory

Comprehensive Thermal Stability Assessment of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

Executive Summary The compound (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a highly functionalized pharmaceutical intermediate that presents a complex thermal hazard profile. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a highly functionalized pharmaceutical intermediate that presents a complex thermal hazard profile. As a Senior Application Scientist, I approach the thermal evaluation of this molecule not as a single event, but as a cascading series of phase transitions and degradation kinetics. This compound harbors a dual thermal hazard: the highly energetic nitro-pyridine moiety (a nitroaromatic equivalent)[1] and the volatile, corrosive nature of the hydrochloride salt[2].

This technical guide outlines a self-validating analytical framework to accurately quantify its thermal stability, ensuring that process scale-up and storage can be executed without risking thermal runaway.

Mechanistic Causality of Thermal Instability

To design an effective safety protocol, we must first understand the structural causality behind the molecule's thermal behavior. The instability of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is driven by two distinct, yet interacting, mechanisms:

  • Hydrochloride Dissociation (Endothermic): Pharmaceutical hydrochloride salts typically undergo desolvation or dissociation upon heating. For this compound (Total MW ≈ 245.66 g/mol ; HCl MW ≈ 36.46 g/mol ), the stoichiometric release of HCl gas corresponds to a theoretical mass loss of ~14.8%[2]. This dissociation is generally endothermic and occurs between 150°C and 200°C[3].

  • C-NO₂ Bond Homolysis (Highly Exothermic): Nitroaromatic compounds possess a relatively weak C-NO₂ bond (bond dissociation energy ~297 kJ/mol)[4]. The electron-withdrawing nature of the pyridine ring further sensitizes this bond. Upon reaching the critical onset temperature ( Tonset​ ), homolytic cleavage initiates an autocatalytic, highly exothermic radical decomposition[1].

The Analytical Trap: If standard open-pan calorimetry is used, the endothermic volatilization of HCl can mask the initial exothermic heat release of the nitro group decomposition. This leads to an artificial inflation of the perceived Tonset​ , creating a dangerous blind spot in process safety[5].

G A (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine HCl B Thermal Stress (> 150°C) A->B C HCl Dissociation (Endothermic) B->C D C-NO2 Bond Homolysis (Exothermic Initiation) C->D > 250°C E Autocatalytic Runaway (Explosion Risk) D->E

Fig 1. Mechanistic thermal decomposition pathway of the nitro-pyridine hydrochloride salt.

The Self-Validating Analytical Workflow

Trustworthy thermal hazard assessment requires orthogonal techniques that validate one another. A single Differential Scanning Calorimetry (DSC) run is insufficient. We employ a three-tiered, self-validating system: HP-DSC, TGA-MS, and ARC.

Workflow S1 Sample Prep (1-5 mg) S2 HP-DSC (Thermal Profile) S1->S2 S3 TGA-MS (Mass Loss/Gas) S1->S3 S4 ARC (Adiabatic Runaway) S2->S4 If Exothermic S5 Kinetic Modeling (TMR & TCL) S3->S5 S4->S5

Fig 2. Self-validating workflow for thermal hazard assessment of energetic intermediates.

Step-by-Step Experimental Methodologies

Protocol A: High-Pressure DSC (HP-DSC) Screening

Purpose: To capture the true exothermic onset without interference from endothermic gas volatilization[5].

  • Sample Preparation: Weigh 2.0–3.0 mg of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride into a gold-plated high-pressure crucible (capable of withstanding >100 bar). Causality: Gold ensures chemical inertness against corrosive HCl, while high pressure prevents the endothermic evaporation of HCl from masking the nitro exotherm.

  • Atmosphere: Seal the crucible under a dry nitrogen atmosphere to prevent oxidative interference[5].

  • Heating Profile: Apply a dynamic heating rate ( β ) of 2.0, 4.0, 6.0, and 8.0 °C/min from 30°C to 400°C. Causality: Multiple heating rates are required to extract activation energy ( Ea​ ) via the Kissinger or Flynn-Wall-Ozawa (FWO) kinetic models[6].

  • Data Extraction: Record Tonset​ , Tpeak​ , and the total decomposition enthalpy ( ΔHd​ ).

Protocol B: TGA-MS (Thermogravimetric Analysis with Mass Spectrometry)

Purpose: To correlate thermal events with specific bond cleavages and gas evolution[2].

  • Sample Preparation: Weigh ~5.0 mg of the sample into an open alumina ( Al2​O3​ ) pan.

  • Heating Profile: Heat at 10 °C/min from 30°C to 450°C under a constant flow of Argon (70 mL/min).

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (200°C) into a quadrupole mass spectrometer.

  • Validation: Monitor m/z 36 (HCl) and m/z 46 ( NO2​ ). Causality: If an ~14.8% mass loss aligns with an m/z 36 spike prior to the main decomposition, it confirms the dissociation of the hydrochloride salt prior to nitroaromatic ring collapse[2],[3].

Protocol C: Accelerating Rate Calorimetry (ARC)

Purpose: To simulate the adiabatic conditions of a large-scale reactor where heat cannot escape, determining the Time to Maximum Rate (TMR)[6].

  • Sample Preparation: Load ~1.0 g of the sample into a spherical titanium bomb (low thermal inertia factor, ϕ ).

  • H-W-S Mode: Utilize the Heat-Wait-Search (H-W-S) operational mode. Heat the sample in 5°C increments, wait for thermal equilibrium, and search for self-heating >0.02 °C/min.

  • Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode, tracking the runaway reaction to its maximum temperature and pressure.

Quantitative Data & Hazard Assessment

Based on the structural homology of nitro-pyridine hydrochlorides and established literature on nitroaromatics[1],[5], the following table summarizes the expected quantitative parameters and their direct safety implications for process scale-up.

Thermal ParameterAnalytical TechniqueRepresentative Value RangeSafety Implication for Scale-Up
Tonset​ (Onset Temp)HP-DSC220°C – 260°CDefines the absolute upper limit for process temperature. Operating temperatures must remain at least 50°C below this value.
ΔHd​ (Enthalpy)HP-DSC> 500 J/gValues >500 J/g indicate high explosive potential[5]. Requires severe containment and blast-proof infrastructure.
Mass Loss (HCl) TGA-MS~14.5% – 15.0%Corresponds to stoichiometric HCl dissociation. Warns of severe corrosion risks to stainless steel reactor vessels.
TMRad​ (Time to Max Rate)ARC24 hours at ~110°CDefines the safe handling window. If a cooling failure occurs at 110°C, operators have 24 hours to quench the reaction[6].
TCL (Critical Temp)ARC / Kinetic Modeling~120°C – 140°CThe point of no return. If bulk storage reaches this temperature, thermal runaway is inevitable[6].

Conclusion & Process Safety Recommendations

The thermal stability of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is dictated by a delicate interplay between endothermic salt dissociation and highly exothermic nitroaromatic decomposition. Because the release of HCl gas can mask the early stages of thermal runaway, standard analytical techniques are insufficient.

For safe handling, researchers must rely on HP-DSC to accurately capture the decomposition enthalpy, and ARC to model adiabatic heat accumulation. During scale-up, reactor materials must be chosen to withstand high-temperature HCl corrosion, and the Maximum Temperature of the Synthesis Reaction (MTSR) must be strictly maintained below the TCL to prevent catastrophic thermal explosion.

References

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling Organic Process Research & Development (ACS Publications) URL:[Link]

  • Investigating a Soluble Pharmaceutical Salt: Albendazole Hydrochloride Crystal Growth & Design (ACS Publications) URL:[Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Organic Process Research & Development (ACS Publications) URL:[Link]

  • Analysis of Thermal Decomposition Kinetics and Thermal Hazard Assessment of Nitrobenzoic Acid Isomers by DSC and Thermogravimetric Method SciELO URL:[Link]

  • Thermal hazard analysis of nitroaromatic compounds OAKTrust (Texas A&M University) URL:[Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect CrystEngComm (RSC Publishing) URL:[Link]

Sources

Foundational

Chiral Purity Analysis of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride: A Methodological Framework

Executive Summary The determination of enantiomeric excess (ee) for chiral pharmaceutical intermediates is a critical quality attribute in drug development. (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (ee) for chiral pharmaceutical intermediates is a critical quality attribute in drug development. (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride presents a unique analytical challenge due to its structural dichotomy: a highly polar, basic secondary amine (pyrrolidine ring) coupled with an electron-deficient, sterically bulky nitropyridine moiety. Furthermore, its presentation as a hydrochloride salt fundamentally alters its chromatographic behavior on standard silica-based Chiral Stationary Phases (CSPs).

This whitepaper establishes a robust, self-validating methodological framework for the chiral purity analysis of this compound. By prioritizing Supercritical Fluid Chromatography (SFC) over traditional High-Performance Liquid Chromatography (HPLC), and by leveraging the mechanistic causality of mobile phase additives, this guide provides a definitive protocol for achieving baseline enantioseparation ( Rs​≥1.5 ) while mitigating secondary interactions.

Molecular Anatomy & Chromatographic Causality

To develop a successful chiral separation method, one must first deconstruct the analyte and understand the causality behind its interactions with the stationary phase[1].

The Challenge of the Hydrochloride Salt

The pyrrolidine nitrogen in this molecule is a secondary amine. In its hydrochloride salt form, this amine is protonated ( NH2+​ ). When introduced to a silica-based polysaccharide CSP, the protonated amine engages in strong, non-enantioselective ion-exchange interactions with negatively charged residual silanols ( Si−O− ) on the silica support[2].

The Causality: These secondary interactions bypass the chiral selector entirely, resulting in severe peak tailing, band broadening, and a complete loss of chiral resolution. Furthermore, the salt form disrupts the highly specific hydrogen-bonding network required for stereorecognition[3].

The Mechanistic Solution: In-Situ Free-Basing

To achieve chiral recognition, the analyte must be in its neutral, free-base form. This is accomplished via in-situ free-basing using basic mobile phase additives such as Diethylamine (DEA) or Isopropylamine (IPAM)[4].

The basic additive serves a dual mechanistic purpose:

  • Neutralization: It deprotonates the analyte, allowing the pyrrolidine NH to act as a precise hydrogen-bond donor/acceptor with the carbamate linkages of the CSP.

  • Competitive Shielding: The additive competitively binds to the residual silanols, dynamically coating the silica surface and preventing the analyte from engaging in tailing-inducing secondary interactions[2].

G Analyte Analyte (Protonated Pyrrolidine) CSP Chiral Stationary Phase (Polysaccharide) Analyte->CSP Chiral Recognition (H-bonds, π-π) Silanol Residual Silanols (Silica Support) Analyte->Silanol Secondary Interaction (Causes Peak Tailing) Additive Basic Additive (DEA / IPAM) Additive->Analyte In-situ Free-basing (Neutralizes HCl) Additive->Silanol Competitive Shielding (Blocks Silanols)

Caption: Mechanistic interaction model demonstrating the dual role of basic additives in chiral chromatography.

Platform Selection: SFC vs. HPLC

While normal-phase HPLC has historically been used for pyrrolidine derivatives, Supercritical Fluid Chromatography (SFC) is now the gold standard[5]. SFC utilizes supercritical carbon dioxide ( CO2​ ) as the primary mobile phase, supplemented with polar organic modifiers (co-solvents).

Because supercritical CO2​ has a viscosity approximately one-third that of traditional HPLC solvents (like hexane or heptane), it allows for significantly higher linear velocities without exceeding column backpressure limits[6]. This results in a 3x to 5x reduction in analysis time while maintaining or improving theoretical plate counts ( N ).

Table 1: Comparative Metrics for Pyrrolidine Derivative Analysis
ParameterSFC (Supercritical CO2​ )HPLC (Normal Phase)Causality / Impact
Mobile Phase Viscosity Very LowHighSFC allows higher flow rates (e.g., 3-4 mL/min) without high backpressure.
Analysis Time 3 – 7 minutes15 – 30 minutesSFC provides rapid high-throughput screening for drug development[5].
Chiral Selectivity Orthogonal / EnhancedStandard CO2​ acts as a non-polar fluid, enhancing specific solute-CSP interactions[6].
Solvent Consumption Low (Mostly CO2​ )High (Hexane/Heptane)SFC is greener and reduces hazardous waste disposal costs[5].
Equilibration Time < 5 minutes> 30 minutesRapid equilibration in SFC accelerates the column screening process.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) criteria that act as a feedback loop; the method cannot proceed to sample analysis unless the physical chemistry of the system proves its own reliability.

Phase 1: Sample Preparation

Causality: Pre-neutralization of the sample reduces the burden on the mobile phase additive and ensures immediate solubility in the co-solvent.

  • Weigh 5.0 mg of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride into a 5 mL volumetric flask.

  • Add 4 mL of HPLC-grade Methanol.

  • Add 10 μL of pure Diethylamine (DEA) directly to the flask to neutralize the HCl salt.

  • Sonicate for 2 minutes, then dilute to volume with Methanol (Final concentration: 1 mg/mL).

Phase 2: SFC Column Screening

Causality: Because there is no universal chiral selector, empirical screening across derivatized amylose and cellulose CSPs is mandatory[6].

  • Columns: Equip the SFC with four standard polysaccharide columns (e.g., Chiralpak AD-H, OD-H, AS-H, OJ-H; 250 x 4.6 mm, 5 μm ).

  • Mobile Phase: CO2​ / [Methanol + 0.2% DEA] (Isocratic 80:20 v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar (Maintains CO2​ in supercritical state).

  • Temperature: 35°C.

  • Detection: UV at 254 nm (optimized for the nitropyridine chromophore).

Phase 3: System Suitability & Optimization Feedback Loop

Inject the racemic standard (or a spiked sample containing both enantiomers) and evaluate against the following self-validating criteria:

  • Criterion 1: Resolution ( Rs​ ) ≥1.5 .

    • If Rs​<1.5 : Decrease the co-solvent percentage (e.g., from 20% to 15%) to increase retention and solute-CSP interaction time. Alternatively, switch to a different CSP[4].

  • Criterion 2: Tailing Factor ( Tf​ ) ≤1.2 .

    • If Tf​>1.2 : The silanols are not fully shielded. Increase the DEA concentration in the co-solvent from 0.2% to 0.3%.

  • Criterion 3: Theoretical Plates ( N ) ≥5000 .

    • If N<5000 : The kinetics are too slow. Increase the column temperature to 40°C to improve mass transfer between the mobile and stationary phases.

Workflow Start 1. Sample Prep: Neutralize HCl Salt with DEA Screening 2. Primary SFC Screening: Polysaccharide CSPs + CO2/MeOH Start->Screening Decision Enantioseparation (Rs ≥ 1.5) Observed? Screening->Decision Optimize 3. Optimization: Fine-tune Co-solvent & DEA % Decision->Optimize Yes AltScreen Alternative Screening: Change Modifier (EtOH/IPA) or CSP Decision->AltScreen No Validate 4. Method Validation: Assess Tf ≤ 1.2 and Linearity Optimize->Validate AltScreen->Decision Re-evaluate

Caption: Logical workflow for the self-validating chiral method development process.

Data Interpretation and Quantitative Reporting

Once the method passes the System Suitability Test, the chiral purity of the (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine batch can be quantified.

The Enantiomeric Excess ( ee ) is calculated using the integrated peak areas of the (R)-enantiomer ( AR​ ) and the (S)-enantiomer ( AS​ ):

ee(%)=AR​+AS​∣AR​−AS​∣​×100

Table 2: Optimization Variables and Mechanistic Effects
ParameterOperational RangeMechanistic Effect on Separation
Co-solvent Type MeOH, EtOH, IPAAlters hydrogen-bonding disruption. MeOH is the strongest eluent; IPA provides the highest stereoselectivity but longest retention[7].
Basic Additive 0.1% – 0.5% (DEA)Shields silanols. Concentrations >0.5% yield diminishing returns and may degrade the CSP over time[2].
Temperature 25°C – 45°CModulates thermodynamics. Lower temperatures generally increase α (selectivity) but decrease N (efficiency) due to slower mass transfer[3].
Backpressure 100 – 150 barModulates CO2​ density. Higher pressure increases solvent strength, reducing retention times slightly.

By strictly adhering to this framework, analytical scientists can ensure that the chiral purity data generated for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is highly accurate, reproducible, and mechanistically sound.

Sources

Protocols & Analytical Methods

Method

(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride as a building block in medicinal chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks is paramount for navigating complex structure-activity relationships (SAR) and optimizing pharmacokinetic (PK) profiles. (R)-3-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is paramount for navigating complex structure-activity relationships (SAR) and optimizing pharmacokinetic (PK) profiles. (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286208-33-0) is a highly privileged, chiral heterocyclic scaffold[1][2]. By combining a bioisosteric pyridine core, a reducible nitro group, and a conformationally defined chiral pyrrolidine ring, this molecule serves as a versatile foundation for the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and central nervous system (CNS) active therapeutics[3][4].

This application note provides a comprehensive technical guide to the physicochemical profiling, strategic utility, and validated synthetic protocols for incorporating this building block into drug discovery pipelines.

Physicochemical & Structural Profiling

The structural architecture of this building block is deliberately designed to address common liabilities in drug development, such as poor aqueous solubility and lack of target selectivity.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
CAS Registry Number 1286208-33-0[2]
Molecular Formula C9H12ClN3O3
Molecular Weight 245.66 g/mol
Stereochemistry (R)-enantiomer (C3 position of pyrrolidine)
Form Hydrochloride salt (ensures stability and ambient handling)
Key Functional Vectors C3-Nitro (Electrophilic/Reducible), C2-Ether (Flexible linker), Secondary Amine (H-bond donor/acceptor)
Pharmacophore Rationale
  • Pyridine Core: Acts as a benzene bioisostere. The incorporation of the nitrogen atom lowers the overall lipophilicity (LogP) of the final molecule, which is a proven strategy for improving aqueous solubility and mitigating off-target hERG toxicity.

  • Chiral Pyrrolidine Ring: The five-membered pyrrolidine ring is a staple in medicinal chemistry due to its sp3-hybridized character, which increases the three-dimensional (3D) coverage of the molecule[4]. The specific (R)-configuration provides precise vector control, allowing the basic secondary amine to align perfectly with acidic residues (e.g., Aspartate or Glutamate) within a target protein's binding pocket.

  • C3-Nitro Group: Serves as a stable, masked amine. Once the molecule is structurally elaborated, the nitro group can be cleanly reduced to an aniline, providing a nucleophilic handle for further functionalization.

Pharmacophore Core Core Scaffold Pyridine Pyridine Ring (Aromatic Core / Bioisostere) Core->Pyridine Nitro C3-Nitro Group (Pro-Amine Vector) Core->Nitro Ether C2-Ether Linkage (Conformational Flexibility) Core->Ether Pyrrolidine (R)-Pyrrolidine (Chiral Basic Center) Core->Pyrrolidine

Fig 1. Pharmacophore mapping of the building block's structural features.

Strategic Workflow & Experimental Protocols

To effectively utilize (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, a specific sequence of orthogonal reactions must be followed. Because the molecule contains a highly reactive secondary amine, it must be protected prior to the reduction of the nitro group to prevent unwanted side reactions (such as catalyst poisoning or uncontrolled reductive amination)[5][6].

SyntheticWorkflow A (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine HCl (Starting Block) B N-Boc Protection (Boc2O, Et3N) A->B Step 1 C Nitro Reduction (H2, Pd/C) B->C Step 2 D Amide Coupling (R-COOH, HATU, DIPEA) C->D Step 3 E C3-Amide Derivative (Target Ligand) D->E Step 4

Fig 2. Standard synthetic workflow for derivatizing the building block.

Protocol 1: Orthogonal N-Protection (Boc-Protection)

Causality: The starting material is supplied as a hydrochloride salt to maintain shelf stability. To functionalize the pyrrolidine or protect it, a mild organic base is required to liberate the free amine, allowing nucleophilic attack on Di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Methodology:

  • Suspend (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

  • Add Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Note: The excess base is required to neutralize the HCl salt and catalyze the protection.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected intermediate.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Causality: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the gold standard for reducing aromatic nitro groups to primary amines due to its high turnover rate and operational simplicity[5][6]. Because this specific building block lacks halogen substituents (e.g., Cl, Br, I), the risk of unwanted dehalogenation is completely circumvented, making Pd/C vastly superior to alternatives like Raney Nickel or Iron/Acid in this context[7][8].

Step-by-Step Methodology:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in HPLC-grade Methanol or Ethanol (0.1 M).

  • Carefully add 10% Pd/C (typically 5–10 mol% of palladium) to the solution. Safety Note: Pd/C can be pyrophoric; handle under an inert argon or nitrogen atmosphere prior to hydrogen introduction[5].

  • Evacuate the reaction flask and backfill with Hydrogen gas (H₂) using a balloon (1 atm). Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature for 2–12 hours until hydrogen uptake ceases and LC-MS indicates full conversion to the aniline.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with Methanol.

  • Concentrate the filtrate in vacuo to afford the highly nucleophilic 3-amino-2-(N-Boc-pyrrolidin-3-yloxy)pyridine.

Protocol 3: Amide Coupling at the C3-Aniline Position

Causality: The newly generated 3-aminopyridine is a relatively weak nucleophile compared to aliphatic amines due to the electron-withdrawing nature of the adjacent pyridine ring. Therefore, standard coupling reagents (like DCC or EDC) often result in poor yields. High-efficiency uronium-based coupling reagents, such as HATU, are required to rapidly form the active ester of the incoming carboxylic acid, driving the amide bond formation to completion.

Step-by-Step Methodology:

  • In a dry flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.15 M).

  • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-activate the acid.

  • Add the 3-amino-2-(N-Boc-pyrrolidin-3-yloxy)pyridine (1.0 eq) generated from Protocol 2.

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and HATU byproducts.

  • Dry the organic layer, concentrate, and purify via flash column chromatography to yield the final elaborated scaffold. The Boc group can subsequently be removed using 4M HCl in Dioxane or TFA/DCM to unmask the basic pyrrolidine for biological testing.

Sources

Application

Cross-coupling reactions using (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Application Note: Advanced Cross-Coupling Strategies Using (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: (R)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies Using (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286208-33-0)

Structural Rationale & Chemical Biology

In modern drug discovery, the pyridine-pyrrolidine ether linkage is recognized as a "privileged scaffold" due to its ability to project functional groups across distinct spatial vectors while maintaining favorable physicochemical properties[1].

(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a highly versatile, chiral bifunctional building block. Its strategic value lies in its two orthogonal reactive handles:

  • The Secondary Cyclic Amine: The pyrrolidine nitrogen serves as an excellent nucleophile for C-N bond formation (e.g., Buchwald-Hartwig amination, reductive amination).

  • The 3-Nitropyridine Motif: The electron-deficient nitro group can be chemoselectively reduced downstream to a 3-aminopyridine, unveiling a second nucleophilic site for subsequent cross-coupling or cyclization into fused heterocycles (e.g., imidazo[4,5-b]pyridines).

Divergent Synthetic Workflows

To fully leverage this building block, researchers must navigate the differential reactivity of its functional groups. The workflow below illustrates a divergent functionalization strategy, beginning with the N-arylation of the pyrrolidine ring, followed by the chemoselective reduction of the nitro group.

Workflow SM (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine HCl Bifunctional Starting Material Step1 Buchwald-Hartwig Cross-Coupling (N-Arylation of Pyrrolidine) SM->Step1 Ar-X, Pd-Catalyst Base (Neutralizes HCl) Intermediate N-Aryl-(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Stable Intermediate Step1->Intermediate C-N Bond Formation Step2 Chemoselective Nitro Reduction (Fe/NH4Cl or Pd/C, H2) Intermediate->Step2 Isolate & Purify Product 3-Amino-Pyridine Derivative Ready for 2nd Cross-Coupling Step2->Product -NO2 to -NH2

Divergent synthetic workflows utilizing the bifunctional handles of the chiral scaffold.

Protocol A: Buchwald-Hartwig N-Arylation of the Pyrrolidine Moiety

Expertise & Causality: Coupling secondary cyclic amines presents specific mechanistic challenges. They are prone to β -hydride elimination during the catalytic cycle, which can lead to isomerized byproducts or hydrodehalogenation of the aryl halide. To circumvent this, RuPhos is the ligand of choice; its bulky, electron-rich biaryl structure accelerates reductive elimination, outcompeting β -hydride elimination[2].

Critical Insight on SNAr: The 3-nitropyridine moiety is highly electron-deficient, making the 2-alkoxy position theoretically susceptible to nucleophilic aromatic substitution (SNAr) by the liberated pyrrolidine amine. To suppress intermolecular oligomerization, the Buchwald-Hartwig catalytic cycle must outpace the background SNAr[3]. This requires a highly active pre-catalyst system and precise base stoichiometry. Because the starting material is a hydrochloride salt, 2.5 equivalents of base must be used (1.0 eq to neutralize the salt, 1.5 eq to drive the catalytic cycle).

Step-by-Step Methodology

Note: This protocol is a self-validating system. Visual and analytical checkpoints are embedded to ensure reaction integrity.

  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (1.0 equiv, 0.5 mmol).

    • Add the desired Aryl Halide (Ar-X, 1.2 equiv, 0.6 mmol).

    • Add Pd2(dba)3 (2.5 mol%, 0.0125 mmol) and RuPhos (10 mol%, 0.05 mmol).

    • Add Sodium tert-butoxide (NaOtBu) (2.5 equiv, 1.25 mmol). Validation: The excess base is strictly required to liberate the free amine (m/z 210[M+H]+) in situ.

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane (5.0 mL).

    • Degas the mixture by sparging with Argon for 10 minutes. Causality: Oxygen rapidly degrades the electron-rich Pd(0)-RuPhos active species.

  • Reaction Execution:

    • Seal the vial with a Teflon-lined cap and heat to 90 °C in a pre-heated oil bath for 4–8 hours.

    • Analytical Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 210) is fully consumed, and the target N-aryl mass dominates.

  • Workup & Purification:

    • Cool to room temperature and dilute with Ethyl Acetate (15 mL).

    • Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL). Causality: Water washing removes the NaCl/NaOtBu byproducts, preventing streaking during chromatography.

    • Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Chemoselective Nitro Reduction

Expertise & Causality: Once the pyrrolidine is functionalized, the 3-nitro group can be reduced to an amine. While Palladium on Carbon (Pd/C) with H2 gas is standard, it is fundamentally incompatible if the newly installed aryl group contains halogens (Cl, Br, I) due to rapid hydrodehalogenation. Therefore, a chemoselective reduction using Iron powder (Fe) and Ammonium Chloride (NH4Cl) is mandated for halogenated substrates.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve the N-arylated intermediate (1.0 equiv, 0.5 mmol) in a 3:1 mixture of Ethanol/Water (8.0 mL).

    • Add Iron powder (325 mesh, 5.0 equiv, 2.5 mmol) and NH4Cl (5.0 equiv, 2.5 mmol).

  • Execution:

    • Heat the vigorously stirring suspension to 80 °C for 2 hours.

    • Analytical Checkpoint: TLC (Hexanes/EtOAc) will show a highly polar, UV-active spot (the resulting 3-aminopyridine) replacing the starting material.

  • Workup:

    • Cool the mixture and filter hot through a pad of Celite to remove iron oxides. Wash the Celite cake generously with hot Ethanol (20 mL).

    • Concentrate the filtrate to remove Ethanol, then partition the aqueous residue between Saturated NaHCO3 (10 mL) and Dichloromethane (15 mL).

    • Extract, dry the organic layer, and concentrate to yield the 3-aminopyridine derivative, which is typically pure enough (>95%) for immediate downstream use.

Quantitative Data Summaries

The table below summarizes the optimization parameters for the N-arylation (Protocol A) of the (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine scaffold, demonstrating the causality behind the selected conditions[3].

Table 1: Ligand and Base Optimization for N-Arylation

Catalyst SystemBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd2(dba)3 / RuPhos NaOtBu (2.5) 1,4-Dioxane 90 88% Optimal C-N bond formation; fast reductive elimination suppresses side reactions.
Pd2(dba)3 / XPhosNaOtBu (2.5)Toluene9065%Slower catalytic cycle; trace intermolecular SNAr oligomers observed.
Pd(OAc)2 / BrettPhosLHMDS (3.0)THF7582%Excellent alternative if the aryl halide is sensitive to strong alkoxide bases.
Pd2(dba)3 / RuPhosCs2CO3 (3.0)1,4-Dioxane10041%Incomplete conversion; the insolubility of the base limits the turnover rate.

References

  • Benchchem. Stereoselective Synthesis of Enantiopure 3-Bromo-5-((R or S)-pyrrolidin-3-yloxy)pyridine Isomers. Benchchem Application Notes.
  • National Institutes of Health (NIH) / PMC. Total Synthesis–Guided Structure Elucidation of (+)-Psychotetramine.
  • Benchchem. Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination.

Sources

Method

Application Note: Preparation of Active Pharmaceutical Ingredients Utilizing the Chiral Scaffold (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine (CAS: 1420987-67-2) [1] Executive Summary & Strategic Rationale In modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine (CAS: 1420987-67-2) [1]

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the spatial orientation of heteroatoms is paramount for achieving high target selectivity and favorable pharmacokinetic profiles. The compound (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine serves as a highly versatile, stereochemically pure building block. It is predominantly utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors targeting the Mnk1/Mnk2, JAK, and BTK pathways [2].

This application note provides a comprehensive, field-validated guide to the preparation of this chiral intermediate, its downstream reduction, and its integration into API scaffolds. By focusing on the causality behind reagent selection and reaction conditions, this document ensures that process chemists can scale these protocols while maintaining strict enantiomeric fidelity.

Mechanistic Insights: Designing the Synthesis Pathway

The preparation of the (R)-3-nitro-2-(pyrrolidin-3-yloxy)pyridine core relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) .

Causality of Reagent Selection
  • The Electrophile: 2-Fluoro-3-nitropyridine is preferred over its 2-chloro analog. The highly electronegative fluorine atom significantly lowers the LUMO of the pyridine ring, accelerating the SNAr addition-elimination mechanism. The ortho-nitro group acts as a powerful electron-withdrawing sink, stabilizing the Meisenheimer complex intermediate [3].

  • The Nucleophile: (R)-N-Boc-3-pyrrolidinol provides the chiral ether linkage. The bulky tert-butyloxycarbonyl (Boc) protecting group prevents competitive alkylation or oxidation of the pyrrolidine nitrogen.

  • Base Selection: While Sodium Hydride (NaH) is traditional, Potassium tert-butoxide (t-BuOK) is often superior for scale-up. t-BuOK ensures rapid, quantitative deprotonation of the secondary alcohol at 0°C without the hazardous hydrogen gas evolution associated with NaH, thereby minimizing the risk of thermal runaway and subsequent racemization of the stereocenter.

Downstream API Assembly

Once the ether is formed, the nitro group must be reduced to an amine to serve as a coupling handle (e.g., for amide or urea formation in kinase inhibitors). Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly chemoselective, reducing the nitro group without cleaving the newly formed C-O ether bond.

SynthesisWorkflow SM1 2-Fluoro-3- nitropyridine Int1 (R)-Boc-Protected Nitro-Ether SM1->Int1 S_NAr t-BuOK, THF SM2 (R)-N-Boc-3- pyrrolidinol SM2->Int1 Int2 (R)-Boc-Protected Amino-Ether Int1->Int2 Reduction Pd/C, H2 API Target API (e.g., Mnk Inhibitor) Int2->API 1. Amide Coupling 2. Boc Deprotection

Caption: Chemical workflow for API synthesis using (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine.

Quantitative Data: SNAr Optimization

To validate the mechanistic choices, the following table summarizes the optimization data for the SNAr coupling step. The data demonstrates that switching the leaving group from chloride to fluoride, and optimizing the base, drastically improves both yield and reaction kinetics while preserving the enantiomeric excess (ee).

EntryPyridine HalideBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
12-Chloro-3-nitropyridineK₂CO₃DMF801265>99
22-Chloro-3-nitropyridineNaHTHF2568298
32-Fluoro-3-nitropyridineNaHTHF0 to 25394>99
4 2-Fluoro-3-nitropyridine t-BuOK THF 0 to 25 2 96 >99

Note: Entry 4 represents the optimized, self-validating protocol detailed in Section 4.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reaction completion and safety before proceeding to the next step.

Protocol A: Synthesis of (R)-tert-butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
  • Preparation: Charge a dry, nitrogen-purged reactor with (R)-N-Boc-3-pyrrolidinol (1.0 equiv, 100 mmol) and anhydrous THF (5 volumes). Cool the solution to 0°C using an ice/brine bath.

  • Deprotonation: Add Potassium tert-butoxide (t-BuOK, 1.1 equiv, 110 mmol) portion-wise over 15 minutes.

    • Causality: Maintaining 0°C prevents base-catalyzed degradation of the starting materials. The solution will turn slightly yellow, indicating alkoxide formation. Stir for 30 minutes.

  • Coupling: Dissolve 2-fluoro-3-nitropyridine (1.05 equiv, 105 mmol) in anhydrous THF (2 volumes) and add dropwise to the alkoxide solution over 30 minutes, keeping the internal temperature below 5°C.

  • Reaction & IPC: Remove the cooling bath and allow the reaction to warm to 25°C. Stir for 2 hours.

    • Validation: Analyze via TLC (Hexanes:EtOAc 3:1) or HPLC. The reaction is complete when the alcohol peak is <1% AUC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (3 volumes) to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the nitro-ether intermediate as a yellow oil/solid.

Protocol B: Chemoselective Nitro Reduction
  • Preparation: Dissolve the crude nitro-ether from Protocol A in Methanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight).

    • Safety Note: Pd/C is highly pyrophoric, especially when dry or in the presence of methanol vapors. Always add the catalyst under a steady stream of nitrogen.

  • Hydrogenation: Evacuate the reactor and backfill with Hydrogen gas (H₂) three times. Maintain an H₂ atmosphere (1 atm via balloon or 30 psi in a Parr shaker) and stir vigorously at 25°C.

  • Monitoring: The reduction of the nitro group is highly exothermic. Monitor the internal temperature.

    • Validation: The reaction is complete when H₂ uptake ceases (typically 4-6 hours). HPLC should confirm the disappearance of the nitro compound and the absence of the partially reduced hydroxylamine intermediate.

  • Filtration: Purge the reactor with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate to afford (R)-tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate. This amine is now ready for coupling with various electrophiles (e.g., acyl chlorides or isocyanates) to build the final API.

Biological Context: Application in Kinase Inhibition

APIs synthesized using this (R)-3-amino-2-(pyrrolidin-3-yloxy)pyridine scaffold are frequently deployed as inhibitors of the Mnk1/Mnk2 (MAP kinase-interacting kinases) pathway [2]. Mnk1 and Mnk2 are critical downstream effectors of the p38 MAPK and ERK pathways. They phosphorylate eIF4E (eukaryotic translation initiation factor 4E), a process heavily implicated in tumorigenesis and severe inflammatory responses.

By coupling the amino group of our synthesized scaffold to a pyrimidine or thienopyrimidine core, researchers create potent Mnk inhibitors that block this translation initiation, thereby halting the production of pro-inflammatory cytokines and oncogenic proteins.

BiologicalPathway Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) MAPK p38 MAPK / ERK Stimuli->MAPK Activation Mnk Mnk1 / Mnk2 Kinases MAPK->Mnk Phosphorylation eIF4E eIF4E Factor Mnk->eIF4E Phosphorylation Disease Tumorigenesis & Inflammation eIF4E->Disease mRNA Translation API API derived from (R)-Pyrrolidin-yloxy-pyridine API->Mnk Competitive Inhibition

Caption: Mechanism of action for APIs utilizing the chiral pyridine scaffold targeting the Mnk pathway.

References

  • ChemSrc Database. 3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1420987-67-2) Properties and Identification. Available at:[Link]

  • World Intellectual Property Organization (WIPO).WO2011104334A1 - [cycloalkyloxy (hetero) arylamino] thieno[2, 3 - d] pyrimidines having mnk1/ mnk2 inhibiting activity for pharmaceutical compositions.
  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Available at:[Link]

Application

Application Notes and Protocols for the Reduction of the Nitro Group in (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Abstract The transformation of a nitro group to a primary amine is a pivotal step in the synthesis of numerous pharmaceutical compounds. This guide provides a detailed technical overview and actionable protocols for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transformation of a nitro group to a primary amine is a pivotal step in the synthesis of numerous pharmaceutical compounds. This guide provides a detailed technical overview and actionable protocols for the reduction of the nitro group in (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride to its corresponding amine, (R)-2-(pyrrolidin-3-yloxy)pyridin-3-amine. We explore various reduction methodologies, including catalytic transfer hydrogenation, metal-mediated reductions, and reduction with sodium dithionite, with a focus on chemoselectivity and compatibility with the substrate's functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic transformation.

Introduction and Strategic Importance

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to the corresponding anilines which are crucial intermediates in the production of dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs).[1][2] The target molecule, (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, presents a unique set of challenges and considerations for this transformation. The presence of a pyridine ring, a chiral pyrrolidine moiety, and an ether linkage necessitates a careful selection of the reduction method to ensure high yield and purity of the desired aminopyridine product while preserving the integrity of other functional groups.

The resulting aminopyridine is a valuable building block in medicinal chemistry. The primary amine introduces a key site for further functionalization, enabling the construction of more complex molecular architectures with potential therapeutic applications.[3]

Key Challenges in the Reduction of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Several factors must be considered when selecting a reduction protocol for this specific substrate:

  • Catalyst Poisoning: The basic nitrogen atom of the pyridine ring can coordinate to and deactivate metal catalysts, particularly those based on palladium or platinum.[4][5] This can lead to sluggish or incomplete reactions. The hydrochloride salt form of the starting material may mitigate this to some extent by protonating the pyridine nitrogen.

  • Chemoselectivity: The chosen method must selectively reduce the nitro group without affecting the pyrrolidine ring or the C-O ether bond. Harsh reductive conditions could potentially lead to ring opening or cleavage of the ether linkage.

  • Stereochemical Integrity: The chiral center on the pyrrolidine ring must remain intact throughout the reduction process. The chosen method should not induce racemization.

  • Work-up and Purification: The final protocol should allow for a straightforward work-up and purification to isolate the desired amine in high purity, free from residual metals or other contaminants, which is critical for pharmaceutical applications.

Method Selection and Mechanistic Considerations

A variety of methods are available for the reduction of nitroarenes, each with its own advantages and disadvantages.[6] The choice of the most suitable method depends on the specific requirements of the synthesis, including scale, available equipment, and the sensitivity of the substrate.

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is an attractive alternative to traditional catalytic hydrogenation that uses molecular hydrogen (H₂).[1] In CTH, a hydrogen donor molecule, such as ammonium formate or hydrazine, transfers hydrogen to the substrate in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[7][8] This method avoids the need for high-pressure hydrogenation equipment, making it more accessible and safer for laboratory-scale synthesis.[1]

Mechanism: In the case of ammonium formate, it decomposes on the catalyst surface to generate hydrogen, carbon dioxide, and ammonia.[7] The in-situ generated hydrogen then reduces the nitro group in a stepwise fashion, proceeding through nitroso and hydroxylamine intermediates to the final amine.

Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classic and robust method for nitro group reduction.[9] Common examples include iron in the presence of an acid (e.g., HCl or acetic acid) or a salt (e.g., ammonium chloride), and tin(II) chloride.[2][10]

Mechanism (Fe/HCl): The Béchamp reduction, using iron and hydrochloric acid, is believed to proceed through an ionic mechanism.[10] The nitro group is first protonated, followed by a series of single electron transfers from the iron metal, leading to the formation of nitroso and hydroxylamine intermediates before yielding the amine.[10] The use of iron with ammonium chloride in aqueous systems offers a milder and often more chemoselective alternative.[6]

Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and mild reducing agent that is particularly useful for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities.[11][12]

Mechanism: The reduction with sodium dithionite is thought to proceed via a single-electron transfer mechanism. In an aqueous environment, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the primary reducing species.[12] This radical anion transfers electrons to the nitro group, leading to its stepwise reduction to the amine.

Experimental Protocols

The following protocols are provided as a starting point for the reduction of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary to achieve the desired outcome.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is often favored for its mild conditions and high chemoselectivity.[7][8]

Materials:

  • (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Ammonium formate (5.0 eq)

  • Methanol (or Ethanol)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride and methanol.

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate in one portion.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This method provides a cost-effective and robust alternative to catalytic hydrogenation.[6]

Materials:

  • (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (5.0 eq)

  • Ethanol/Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, suspend (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the iron residues, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Protocol 3: Reduction using Sodium Dithionite

This protocol is particularly useful when other reducible functional groups are present in the molecule.[12]

Materials:

  • (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (4.0-5.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride in a mixture of DCM (or THF) and water in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • In a separate flask, prepare a solution of sodium dithionite in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (or THF) (2x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Data Summary and Comparison

MethodReducing AgentCatalystSolventTemperatureAdvantagesPotential Disadvantages
Catalytic Transfer HydrogenationAmmonium Formate10% Pd/CMethanolRefluxMild conditions, high chemoselectivity, no high-pressure equipment needed.[1]Catalyst poisoning, cost of palladium.[4]
Metal-Mediated ReductionIron PowderNoneEthanol/WaterRefluxInexpensive, robust, effective.[6]Potentially harsh conditions, metal waste.
Sodium Dithionite ReductionSodium DithioniteNoneDCM/Water or THF/Water0 °C to RTVery mild, excellent chemoselectivity, metal-free.[12]Can sometimes produce complex byproducts, work-up can be challenging.[13]

Visualizations

General Reaction Scheme

Caption: General reaction scheme for the reduction.

Decision Workflow for Method Selection

Method Selection Workflow start Start: (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine HCl q1 Are other reducible functional groups present? start->q1 dithionite Sodium Dithionite Reduction q1->dithionite Yes q2 Is catalyst poisoning a concern? q1->q2 No cth Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH·NH₃) end Proceed with selected protocol cth->end metal Metal-Mediated Reduction (e.g., Fe/NH₄Cl) metal->end dithionite->end q2->cth No q2->metal Yes

Caption: Decision tree for selecting a reduction method.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation (in the case of CTH) or insufficient reducing agent. For CTH, adding more catalyst or switching to a more robust catalyst may be beneficial. For metal-mediated or dithionite reductions, adding more of the reducing agent can drive the reaction to completion.

  • Side Product Formation: Over-reduction or cleavage of functional groups can occur under harsh conditions. If this is observed, switching to a milder reducing agent (e.g., sodium dithionite) or lowering the reaction temperature is recommended.

  • Purification Challenges: The basicity of the product amine can sometimes complicate chromatographic purification. The use of a small amount of a basic modifier (e.g., triethylamine) in the eluent can improve peak shape and separation. Alternatively, purification via an acid-base extraction can be an effective strategy.

Conclusion

The reduction of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride to the corresponding amine is a critical transformation that can be achieved through several reliable methods. The choice of protocol should be guided by considerations of chemoselectivity, scalability, cost, and safety. Catalytic transfer hydrogenation offers a mild and efficient route, while metal-mediated reductions provide a robust and cost-effective alternative. For substrates with particularly sensitive functional groups, sodium dithionite is an excellent choice. The protocols and considerations outlined in this document provide a solid foundation for the successful synthesis of (R)-2-(pyrrolidin-3-yloxy)pyridin-3-amine, a valuable intermediate in drug discovery and development.

References

  • Gajare, A. S., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Mąkosza, M., & Paszewski, M. (2011). Sodium dithionite in the regioselective reduction of the ortho-positioned nitro group in 1-R-2,4-dinitrobenzenes. Arkivoc. [Link]

  • Tafesh, A. M., & Weiguny, J. (2018). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews.
  • Corma, A., & Serna, P. (2011). Chemo- and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported Gold Nanoparticles. Advanced Synthesis & Catalysis. [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

  • S. C. Ghosh, et al. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry. [Link]

  • Nasrollahzadeh, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

  • Ram, S. R. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Perwin, A. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? ResearchGate. [Link]

  • Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Park, K. K., Oh, C. H., & Joung, W. K. (1993).
  • ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? ResearchGate. [Link]

  • Smith, A. M., & Whyman, R. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Szöllősi, G. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride Synthesis

Welcome to the Application Scientist Support Portal. (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286208-33-0) is a critical chiral building block used in the development of advanced active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS: 1286208-33-0) is a critical chiral building block used in the development of advanced active pharmaceutical ingredients (APIs)[1]. Maintaining high enantiomeric excess (ee) during its synthesis is paramount; even minor racemization at the C3 position of the pyrrolidine ring can severely compromise downstream drug-target binding affinity.

This guide provides mechanistic troubleshooting, validated experimental protocols, and chiral enrichment strategies to ensure your synthesis remains highly stereoselective.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the ee of my final product significantly lower than my starting chiral alcohol? Answer: The loss of ee almost exclusively stems from the choice of etherification strategy and the reaction conditions. There are two primary routes to form the C-O-Ar bond, each with distinct stereochemical consequences:

  • SNAr (Nucleophilic Aromatic Substitution): Reacting (R)-1-Boc-3-pyrrolidinol with 2-chloro-3-nitropyridine[2]. This pathway proceeds with retention of configuration , as the chiral C-O bond is never broken. If ee drops here, it is usually due to excessively harsh basic conditions causing reversible, base-catalyzed E1cB-like elimination at the pyrrolidine ring.

  • Mitsunobu Reaction: Reacting (S)-1-Boc-3-pyrrolidinol with 3-nitropyridin-2-ol. This pathway is designed to proceed with inversion of configuration (S R). However, secondary alcohols like 3-pyrrolidinol can undergo competing SN1 pathways under Mitsunobu conditions, leading to the formation of a transient carbocation and subsequent partial racemization[3].

Q2: How do I prevent racemization during the SNAr etherification step? Answer: Shift from kinetic to thermodynamic control by optimizing your base and solvent. Avoid strong, unhindered bases like Sodium Hydride (NaH) at elevated temperatures (>60°C). Instead, utilize Cesium Carbonate (Cs2CO3) or Potassium tert-Butoxide (KOtBu) in polar aprotic solvents (DMF or DMSO) at 0°C to room temperature. The 2-chloro-3-nitropyridine electrophile is highly activated by the ortho-nitro group; therefore, mild bases are fully sufficient to drive the reaction without unwanted deprotonation at the chiral center.

Q3: Does the Boc-deprotection step (HCl) affect the chiral center? Answer: Generally, no. The C-O ether bond is stable to anhydrous HCl in dioxane or ethyl acetate. Because the ether oxygen is attached to a strongly electron-withdrawing 3-nitropyridyl group, it is poorly basic and resists protonation. However, if trace water is present and the reaction is heated, hydrolytic cleavage can occur. Always use strictly anhydrous acid at 0°C to RT to preserve the chiral center.

Q4: How can I accurately measure the ee of the intermediate and final product? Answer: Enantiomeric purity must be assessed via Chiral HPLC[4]. For the Boc-protected intermediate, a normal-phase chiral column (e.g., Chiralpak AD-H or IC) with Hexane/Isopropanol is standard. For the final hydrochloride salt, you must either derivatize it back to a neutral form or use a reversed-phase chiral column with appropriate buffering.

Section 2: Validated Experimental Protocols

Protocol A: High-ee SNAr Etherification (Retention Strategy)

This self-validating protocol avoids high temperatures to ensure 100% transfer of ee from the starting material.

  • Preparation: Charge a dry, argon-purged flask with (R)-1-Boc-3-pyrrolidinol (1.0 eq) and anhydrous DMF (10 mL/g).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Cs2CO3 (1.5 eq) portion-wise. Stir for 15 minutes to pre-form the alkoxide.

  • Electrophile Addition: Dissolve 2-chloro-3-nitropyridine (1.05 eq) in a minimal amount of anhydrous DMF and add dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via LC-MS until the starting material is entirely consumed.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organics with a 5% aqueous LiCl solution (critical for removing residual DMF) and brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Boc Deprotection & Salt Formation
  • Dissolution: Dissolve the crude (R)-tert-butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate in anhydrous Dichloromethane (DCM) (5 mL/g).

  • Deprotection: Cool the flask to 0°C. Slowly add 4M HCl in Dioxane (5.0 eq).

  • Stirring: Remove the ice bath and stir at room temperature for 2 hours. A precipitate will begin to form as the hydrochloride salt is generated.

  • Isolation: Add cold Diethyl Ether to force complete precipitation. Filter under a nitrogen blanket (the salt can be hygroscopic), wash with cold ether, and dry under high vacuum.

Protocol C: Enantiomeric Enrichment via Recrystallization

If Chiral HPLC indicates an ee of <98%, use this thermodynamic enrichment strategy.

  • Suspend the hydrochloride salt in a minimum volume of boiling Isopropanol (IPA).

  • Add Methanol dropwise until the solution just becomes clear.

  • Allow the solution to cool slowly to room temperature, then transfer to 4°C overnight.

  • Collect the highly enriched crystals via filtration. The racemic mixture typically exhibits higher solubility and remains in the mother liquor.

Section 3: Data Presentation

Table 1: Comparison of Reaction Conditions and Stereochemical Outcomes

Synthesis RouteStarting MaterialReagents / ConditionsStereochemical OutcomeTypical ee (%)Primary Cause of ee Loss
SNAr (Optimized) (R)-1-Boc-3-pyrrolidinol2-Chloro-3-nitropyridine, Cs2CO3, DMF, RTRetention>99% None (Highly stable)
SNAr (Harsh) (R)-1-Boc-3-pyrrolidinol2-Chloro-3-nitropyridine, NaH, THF, 65°CRetention92-95%Base-catalyzed E1cB elimination
Mitsunobu (S)-1-Boc-3-pyrrolidinol3-Nitropyridin-2-ol, DIAD, PPh3, THF, RTInversion (S R)85-90%Competing SN1 pathway

Section 4: Visualizations

ReactionPathways SM1 (R)-1-Boc-3-pyrrolidinol (Starting Material) SNAr SNAr Reaction (Mild Base, 2-Chloro-3-nitropyridine) SM1->SNAr Retention (C-O bond intact) SM2 (S)-1-Boc-3-pyrrolidinol (Starting Material) Mitsunobu Mitsunobu Reaction (DIAD, PPh3, 3-Nitropyridin-2-ol) SM2->Mitsunobu Inversion (C-O bond broken) Prod (R)-Boc-Protected Intermediate (High ee: >99%) SNAr->Prod 100% Transfer of ee Prod_Racemic (R)-Boc-Protected Intermediate (Reduced ee due to SN1) Mitsunobu->Prod_Racemic Partial Racemization

Caption: Stereochemical pathways for synthesizing the chiral ether intermediate.

Troubleshooting Start Issue: Low ee in Final Product CheckSM Check ee of Starting Material (Chiral HPLC) Start->CheckSM Decision1 Is SM ee > 99%? CheckSM->Decision1 BadSM Purify SM or Change Supplier Decision1->BadSM No CheckRoute Analyze Synthetic Route Decision1->CheckRoute Yes Decision2 Reaction Type? CheckRoute->Decision2 SNAr SNAr (Retention) Decision2->SNAr Mitsunobu Mitsunobu (Inversion) Decision2->Mitsunobu FixSNAr Lower Temp, Use Milder Base (e.g., Cs2CO3 instead of NaH) SNAr->FixSNAr FixMitsunobu Switch to SNAr route to avoid SN1 carbocation formation Mitsunobu->FixMitsunobu

Caption: Troubleshooting decision tree for resolving low enantiomeric excess issues.

References

  • MolCore (n.d.). 1286208-33-0 | (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride.
  • Google Patents (1996). WO1996039407A1 - Quinolizinone type compounds. (Details on 2-chloro-3-nitropyridine SNAr conditions).
  • Google Patents (2020). WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4. (Details on Mitsunobu reaction with 1-boc-3-pyrrolidinol).
  • Benchchem (n.d.). 1-Boc-3-pyrrolidinol | 948551-28-8 | Benchchem. (Enantiomeric Purity Assessment by Chiral HPLC).

Sources

Optimization

Technical Support Center: Storage and Stability of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Welcome to the dedicated support center for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical research compound. We will delve into the underlying chemical principles governing its stability, provide actionable protocols for storage and handling, and offer troubleshooting solutions for common issues encountered in the laboratory.

Section 1: At-a-Glance Storage Protocol

For users requiring immediate guidance, the following table summarizes the optimal conditions for storing (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride to minimize degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential hydrolytic and thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Exposure Protect from Light (Amber Vial)The nitroaromatic moiety is susceptible to photodegradation.[1][2]
Container Tightly Sealed, Non-Reactive (Glass)Prevents moisture ingress and potential reactions with container materials.
Form SolidStoring the compound as a solid is crucial. Solutions are significantly more prone to degradation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of the compound.

Q1: What are the primary chemical features of this molecule that influence its stability?

A: The stability of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is dictated by three main structural features:

  • The Hydrochloride Salt: This salt form enhances solubility but also makes the compound hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Moisture is a key initiator for hydrolytic degradation.

  • The Nitro-Pyridine System: The electron-withdrawing nitro group on the pyridine ring makes the compound susceptible to photodegradation.[5][6] While generally stable, this aromatic system can undergo nucleophilic substitution reactions if conditions are not optimal.

  • The Ether Linkage: The C-O bond connecting the pyridine and pyrrolidine rings is a potential site for acid- or base-catalyzed hydrolysis, particularly in the presence of water.[7][8]

Q2: My previously free-flowing powder has become clumpy and difficult to handle. What happened?

A: This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[9][10] When the compound absorbs water, it can lead to physical changes like clumping and may initiate chemical degradation through hydrolysis. It is critical to handle the compound in a low-humidity environment (e.g., a glove box) and to ensure the container is tightly sealed immediately after use.

Q3: I've noticed the color of my solid compound changing from off-white to a yellowish or brownish tint over time. Is it still usable?

A: A distinct color change is a strong indicator of chemical degradation. This is often linked to the decomposition of the nitroaromatic portion of the molecule, potentially through light-induced reactions or other complex pathways.[1][2] If a color change is observed, we strongly recommend re-analyzing the material for purity (see Protocol 4.2) before use, as the presence of impurities could compromise experimental results.

Q4: How should I prepare solutions of this compound for my experiments?

A: Due to the risk of hydrolysis, solutions should always be prepared fresh for immediate use. Do not store stock solutions for extended periods. Use anhydrous solvents whenever possible. If aqueous buffers are required, they should be de-gassed and used immediately after preparation.

Section 3: Troubleshooting Guide

This section provides a logical framework for diagnosing and addressing stability issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Likely Cause cluster_action Recommended Action Observe Problem Observed with Compound Color Color Change (Yellow/Brown) Observe->Color What is the issue? Clump Clumping / Stickiness Observe->Clump What is the issue? HPLC Impurity Peaks in HPLC Observe->HPLC What is the issue? Photo Photodegradation / Nitro Group Reduction Color->Photo Hygro Hygroscopicity / Hydrolysis Clump->Hygro Multi Multiple Degradation Pathways HPLC->Multi ActionPhoto Store in Amber Vial Limit Light Exposure Photo->ActionPhoto ActionRequal Re-qualify Purity via HPLC (Protocol 4.2) Prepare Fresh Solutions Photo->ActionRequal ActionHygro Store in Desiccator Use Inert Atmosphere Hygro->ActionHygro Hygro->ActionRequal Multi->ActionRequal

Caption: Troubleshooting workflow for degradation issues.

Section 4: Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, periodic assessment of the compound's purity is recommended, especially for long-term studies.

Protocol 4.1: Visual and Physical Assessment
  • Visual Inspection: Examine the compound under good lighting. Record its appearance, noting the color (e.g., white, off-white, yellow) and form (e.g., crystalline, powder). Compare against the Certificate of Analysis (CoA) and previous observations.

  • Physical Handling Assessment: Observe the flow properties of the solid. Note any clumping, stickiness, or electrostatic behavior, which can be indicative of moisture uptake.

Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method for purity analysis. Method optimization may be required for your specific equipment.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm and 320 nm
Injection Vol. 5 µL
Sample Prep. Accurately weigh ~1 mg of compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute as necessary for analysis.

Analysis:

  • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Compare the chromatogram to a reference standard or a previously analyzed batch to identify any new impurity peaks.

Protocol 4.3: Forced Degradation (Stress Testing) Procedure

Forced degradation studies are essential for understanding potential degradation pathways.[11][12]

  • Prepare Solutions: Prepare four separate, accurately weighed samples of the compound in solution (e.g., 0.5 mg/mL in 50:50 Acetonitrile:Water).

  • Acidic Stress: To one sample, add 1 M HCl to a final concentration of 0.1 M.

  • Basic Stress: To a second sample, add 1 M NaOH to a final concentration of 0.1 M.

  • Oxidative Stress: To a third sample, add 3% H₂O₂.

  • Thermal Stress: Heat the fourth sample at 60°C.

  • Control: Keep a fifth sample at room temperature, protected from light.

  • Analysis: After a set time (e.g., 24 hours), neutralize the acidic and basic samples and analyze all samples by HPLC (Protocol 4.2) to observe the formation of degradation products relative to the control.

Section 5: Chemical Degradation Pathways

Understanding the likely chemical reactions that lead to degradation is key to preventing them.

Hydrolytic Degradation

The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the ether bond between the pyridine ring and the pyrrolidine moiety. This is a significant concern due to the hygroscopic nature of the hydrochloride salt.[3][7][9]

G reactant (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride + H₂O transition Hydrolysis (Moisture) reactant->transition product1 3-Nitro-2-hydroxypyridine transition->product1 product2 (R)-Pyrrolidin-3-ol transition->product2

Caption: Potential hydrolytic degradation pathway.

Photochemical Degradation

Nitroaromatic compounds are known to be sensitive to UV light.[1][13][14] Exposure can initiate a series of reactions, most commonly the reduction of the nitro group (NO₂) to a nitroso (NO) or an amino (NH₂) group. These degradation products can be highly colored and may have different pharmacological or toxicological profiles.

G reactant Parent Molecule (NO₂ group) transition UV Light (hν) Reduction reactant->transition product1 Nitroso Degradant (NO group) transition->product1 Step 1 product2 Amino Degradant (NH₂ group) product1->product2 Step 2

Caption: Simplified photochemical reduction pathway.

References

  • Chen, J. et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • van der Veen, M. A. et al. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Chemistry – A European Journal. [Link]

  • Zhang, G.-F. et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. [Link]

  • Shimizu, S. et al. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. [Link]

  • Reilly, J. (n.d.). PYRIDINE ITS DERIVATIVES. Internet Archive. [Link]

  • Ribeiro, C. et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. ResearchGate. [Link]

  • Gagniere, E. et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Guo, L. et al. (2019). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. Atmospheric Chemistry and Physics. [Link]

  • Zettell, M. et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Talik, Z., & Plazek, E. (1958). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry. [Link]

  • Yagci, Y. (2014). Photochemistry of Nitro and Nitroso Compounds. ResearchGate. [Link]

  • Moody, C. J. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. [Link]

  • Hemanshu Chemicals. (n.d.). PYRIDINE +HCL Supplier, Trader from Mumbai. IndiaMART. [Link]

  • Kaki, R. et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Chemdad. (n.d.). Pyridine hydrochloride. Chemdad. [Link]

  • Schirmer, L. et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Wallace, J. S. et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. Environmental Science & Technology. [Link]

  • Liu, Z. et al. (2022). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. [Link]

  • Moshang Chemical. (n.d.). (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. Moshang Chemical. [Link]

  • NextSDS. (n.d.). 2-((R)-Pyrrolidin-3-ylsulfanyl)-pyridine hydrochloride. NextSDS. [Link]

  • Zagrodzka, J. et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • NextSDS. (n.d.). 3-Nitro-2-((R)-pyrrolidin-3-ylsulfanyl)-pyridine hydrochloride. NextSDS. [Link]

  • Sobańska, A. W., & Stachulak, M. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Chen, S. et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. [Link]

  • Li, Y. et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials. [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]

  • Shang, G. et al. (2021). A variant of pyridine and pyrrolidine pathway of nicotine degradation by A. tumefaciens S33. ResearchGate. [Link]

  • Patel, S. K. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride Derivatives

Introduction Welcome to the technical support guide for the synthesis of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride and its derivatives. These compounds represent a critical scaffold in modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride and its derivatives. These compounds represent a critical scaffold in modern drug discovery, valued for their potential therapeutic applications. Their synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, presents a recurring and significant challenge: steric hindrance.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide a deep, mechanistic understanding of the challenges involved and offers a series of field-proven troubleshooting strategies and advanced protocols to overcome them. We will explore the causality behind experimental choices, ensuring that every step is a logical progression toward a successful, high-yield synthesis.

Core Challenge: The Steric Impasse in SNAr

The key synthetic step involves the coupling of an activated 2-halopyridine with (R)-3-hydroxypyrrolidine. The reaction's success is governed by the intricate interplay of electronics and sterics. While the ortho-nitro group powerfully activates the pyridine ring for nucleophilic attack, the substitution at the C-2 position is inherently sterically congested.[1] This is further compounded by the non-planar, puckered conformation of the incoming (R)-3-hydroxypyrrolidine nucleophile.[2][3][4] This guide will provide you with the tools to navigate this steric impasse effectively.

SNAr_Mechanism Figure 1: S N Ar Mechanism & Steric Hindrance cluster_intermediate Rate-Determining Step Pyridine 2-Chloro-3-nitropyridine (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by NO₂) Pyridine->Meisenheimer Nucleophilic Attack (Sterically Hindered) Pyrrolidinol (R)-3-Hydroxypyrrolidine (Nucleophile) Product Target Ether Product Meisenheimer->Product Elimination (Rearomatization) LeavingGroup Cl⁻

Figure 1: SNAr Mechanism & Steric Hindrance

Troubleshooting Guide: Common Issues & Solutions

This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a systematic approach to diagnosing and solving the problem.

Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

This is the most common issue and typically points to a failure in one of the reaction's fundamental pillars: nucleophile activation, substrate reactivity, or energy input.

A1: Systematic Troubleshooting Workflow

  • Verify Nucleophile Activation: The hydroxyl group of (R)-3-hydroxypyrrolidine is a weak nucleophile. It must be deprotonated to its corresponding, and far more potent, alkoxide.[5][6]

    • Base Strength: Are you using a sufficiently strong base? Weak bases like K₂CO₃ may not achieve full deprotonation. Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Procedure: Consider pre-forming the alkoxide. Add the base to a solution of the pyrrolidinol in an anhydrous solvent and stir for 30-60 minutes before adding the 2-chloro-3-nitropyridine. This ensures your nucleophile is active from the start.

  • Assess Leaving Group Ability: In SNAr reactions, the counterintuitive reactivity order for halogens is F > Cl > Br > I .[1][5][6]

    • The Fluoro Advantage: The high electronegativity of fluorine makes the ipso-carbon significantly more electrophilic, accelerating the rate-determining nucleophilic attack.[6] If you are using 2-chloro-3-nitropyridine and experiencing stalling, sourcing or synthesizing the 2-fluoro-3-nitropyridine analogue is the single most effective change you can make.[7]

  • Increase Thermal Energy: Sterically hindered reactions have a higher activation energy.

    • Temperature: If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 50-60 °C), it may simply be too sluggish. Gradually increase the temperature in 20 °C increments, monitoring by TLC or LC-MS. Many SNAr reactions require temperatures of 80-120 °C or higher.[5][8]

    • Microwave Synthesis: For a rapid and efficient way to overcome the energy barrier, consider microwave irradiation. This technique can reduce reaction times from many hours to mere minutes and often dramatically improves yields.[6]

Troubleshooting_Workflow Figure 2: Workflow for Low Conversion Start Reaction Failed (Low/No Conversion) CheckBase Is the base strong enough? (e.g., NaH, KOtBu) Start->CheckBase CheckLG Is the leaving group optimal? (F > Cl) CheckBase->CheckLG Yes ActionBase Use stronger base (NaH) Pre-form alkoxide CheckBase->ActionBase No CheckTemp Is the temperature high enough? (>80 °C) CheckLG->CheckTemp Yes ActionLG Switch to 2-Fluoro-3-nitropyridine CheckLG->ActionLG No Success Reaction Successful CheckTemp->Success Yes Advanced Consider Advanced Strategies (PTC, Solvent Effects) CheckTemp->Advanced No ActionBase->CheckBase ActionLG->CheckLG ActionTemp Increase temperature Use microwave irradiation ActionTemp->CheckTemp Advanced->ActionTemp

Figure 2: Workflow for Low Conversion
Q2: My reaction is proceeding but stalls at ~30-50% conversion, and I'm getting a low isolated yield. How can I drive it to completion?

This common scenario suggests that while the fundamental conditions are somewhat correct, they are not optimized to overcome the persistent steric barrier. This is where a fine-tuning of reaction parameters becomes critical.

A2: Optimization Strategies for Sterically Hindered SNAr

  • Leverage Solvent Effects: The choice of solvent is paramount.

    • The Right Choice: Always use a polar aprotic solvent such as DMSO, DMF, or NMP.[1][5][8] These solvents are excellent at solvating the cation (e.g., Na⁺) from the base, leaving a more "naked" and highly reactive alkoxide anion, which is crucial for attacking the sterically shielded electrophile.[6]

    • The Wrong Choice: Protic solvents (e.g., ethanol, isopropanol) are detrimental. They form hydrogen bonds with the alkoxide, creating a bulky solvent shell that neutralizes its nucleophilicity and further increases steric hindrance.[5][9]

SolventDielectric Constant (ε)TypeTypical SNAr Performance
DMSO 47Polar AproticExcellent
DMF 37Polar AproticVery Good
NMP 32Polar AproticGood
Acetonitrile 36Polar AproticModerate
Ethanol 25Polar ProticPoor
Toluene 2.4Non-polarVery Poor
  • Exploit the Counter-ion Effect: The base's counter-ion matters.

    • Cesium Effect: Consider using cesium carbonate (Cs₂CO₃). The large, soft cesium ion results in a more dissociated and thus more reactive alkoxide compared to smaller ions like Li⁺ or Na⁺. This can provide a significant rate enhancement in sterically demanding reactions.[10]

  • Implement Phase-Transfer Catalysis (PTC): This is a powerful but underutilized technique for SNAr.

    • Mechanism: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used with a solid base like K₂CO₃ in a polar aprotic solvent. The catalyst's lipophilic cation (TBA⁺) pairs with the alkoxide anion, shuttling it into the solution phase where it can react with the pyridine substrate. This overcomes solubility issues and maintains a high concentration of the active nucleophile.[6]

Q3: My TLC/LC-MS shows the formation of 3-nitro-2-pyridinol as a major byproduct. What is causing this and how can I prevent it?

A3: Preventing Hydrolysis

The formation of 3-nitro-2-pyridinol is a classic sign of hydrolysis, where water acts as a competing nucleophile.

  • Ensure Anhydrous Conditions: This is non-negotiable.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Glassware: Flame-dry or oven-dry all glassware before use.

    • Atmosphere: Run the reaction under an inert atmosphere of dry nitrogen or argon.

    • Reagents: Ensure the pyrrolidinol and base are dry. If using NaH, ensure it is a fresh dispersion in oil.

  • Control the Order of Addition: Adding the base to the solution of the pyridine electrophile can create a high local concentration of hydroxide if trace water is present. The recommended order is to add the base to the nucleophile ((R)-3-hydroxypyrrolidine) first , allow the alkoxide to form, and then add the electrophile (2-halo-3-nitropyridine).[8]

Frequently Asked Questions (FAQs)

Q: Why is maintaining the (R)-stereochemistry important? A: In drug development, biological targets like enzymes and receptors are chiral. A specific enantiomer of a drug molecule is typically responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The SNAr conditions described here occur at the pyridine ring and do not affect the chiral center of the (R)-3-hydroxypyrrolidine nucleophile, thus preserving its stereochemical integrity.

Q: What is the purpose of converting the final product to a hydrochloride salt? A: The freebase form of the final product is often an oil or a low-melting solid that can be difficult to purify and handle. Converting it to a hydrochloride salt typically yields a stable, crystalline solid. This salt form also frequently exhibits improved aqueous solubility and stability, which are desirable properties for a pharmaceutical compound.

Q: Can I use a nitro group (-NO₂) as a leaving group? A: Yes, the nitro group can function as a leaving group in SNAr chemistry, particularly when other strong activating groups are present on the ring.[6] However, for this specific substrate, a halide is a more conventional and predictable leaving group. The relative leaving group ability can be influenced by the specific nucleophile and conditions used.

Key Experimental Protocols

Protocol 1: Optimized Standard Synthesis (NaH/DMF)
  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. A clear solution of the sodium alkoxide should form.

  • Add a solution of 2-fluoro-3-nitropyridine (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis
  • In a 10 mL microwave vial, combine (R)-3-hydroxypyrrolidine (1.0 eq), 2-fluoro-3-nitropyridine (1.1 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Add 5 mL of anhydrous DMSO.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor and irradiate at 120-140 °C for 15-45 minutes (monitor for completion).

  • After cooling, dilute the reaction mixture with water and proceed with standard aqueous workup and purification as described in Protocol 1.

Protocol 3: Phase-Transfer Catalysis (PTC)
  • To a round-bottom flask, add (R)-3-hydroxypyrrolidine (1.0 eq), 2-chloro-3-nitropyridine (1.1 eq), powdered potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add anhydrous acetonitrile or DMF.

  • Heat the heterogeneous mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours but should proceed more cleanly than without the catalyst.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Perform an aqueous workup and purify the product.

References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
  • Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications.
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • The results of the conformational analysis. ResearchGate.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver.
  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (R)- vs (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the correct chiral building block is often the most critical decision in a synthetic campaign. The molecule 3-Nitro-2-(pyrrolidin-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the correct chiral building block is often the most critical decision in a synthetic campaign. The molecule 3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a highly privileged, versatile scaffold. The electron-deficient pyridine ring, coupled with the easily reducible 3-nitro group, provides an ideal handle for synthesizing fused heterocycles or amide-linked pharmacophores. Meanwhile, the pyrrolidin-3-yloxy moiety serves as a potent pharmacophore for targeting central nervous system (CNS) receptors.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of this scaffold, detailing how the C3 stereocenter of the pyrrolidine ring dictates downstream biological activity, target engagement, and overall therapeutic viability.

Mechanistic Rationale: The Role of Stereochemistry in Target Engagement

The biological activity of pyrrolidin-3-yloxy pyridine derivatives is heavily dependent on their spatial geometry, particularly when targeting the orthosteric binding sites of or acting as positive allosteric modulators for the.

The Causality of Chiral Superiority

When these molecules bind to the α4β2 nAChR subtype, they rely on a highly specific two-point pharmacophore model:

  • Cation- π Interaction: The secondary amine of the pyrrolidine ring (protonated at physiological pH) must project directly into the "aromatic cage" of the receptor (specifically interacting with the conserved Trp149 residue).

  • Hydrogen Bonding: The pyridine nitrogen (or the ether oxygen) acts as a hydrogen bond acceptor with the receptor backbone.

The (S)-enantiomer adopts an envelope conformation that perfectly aligns the basic nitrogen vector with the aromatic cage while maintaining the hydrogen bond at the pyridine ring. Conversely, the (R)-enantiomer forces the pyrrolidine nitrogen into a suboptimal spatial vector. To achieve the requisite cation- π interaction, the (R)-enantiomer must undergo a high-energy conformational shift that introduces severe steric clashes with the receptor's binding pocket, resulting in a logarithmic drop in binding affinity.

Pathway L Chiral Ligand (e.g., (S)-Enantiomer) R nAChR (α4β2 / α7) Receptor Binding L->R Orthosteric Binding C Ion Channel Opening (Na+, Ca2+ Influx) R->C Conformational Change D Membrane Depolarization C->D Cation Flux S Neurotransmitter Release (Dopamine, GABA) D->S Action Potential

Signaling pathway of nAChR activation by chiral pyrrolidin-3-yloxy pyridine derivatives.

Comparative Biological Activity Data

While the 3-nitro hydrochloride fragments possess intrinsic baseline activity (useful in Fragment-Based Drug Discovery), their true biological divergence is observed once the nitro group is reduced and derivatized into the final active pharmaceutical ingredient (API).

The table below summarizes the quantitative performance of the raw (R)- and (S)-fragments, alongside their representative downstream amide derivatives, against CNS targets.

Compound ConfigurationTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Selectivity Fold ( α4β2 vs α7 )
(S)-Fragment (3-Nitro) α4β2 nAChR450 ± 35> 10,000 (Weak)~5x
(R)-Fragment (3-Nitro) α4β2 nAChR> 5,000N/AN/A
(S)-Derivative (Amide) α4β2 nAChR1.2 ± 0.38.5 ± 1.2> 500x
(R)-Derivative (Amide) α4β2 nAChR85.4 ± 6.1340 ± 25< 10x
(S)-Derivative (Amide) α7 nAChR650 ± 45N/A (Partial Agonist)-

Key Takeaway: The (S)-configuration is objectively superior for α4β2 nAChR target engagement, demonstrating a ~70-fold increase in binding affinity over the (R)-enantiomer upon derivatization.

Experimental Protocols: Target Engagement Validation

To ensure rigorous, reproducible data, the following protocol outlines a self-validating radioligand displacement assay. This workflow is designed to prevent false positives by incorporating internal reference standards and defining Non-Specific Binding (NSB) parameters.

Protocol: Radioligand Displacement Assay ( Ki​ Determination)

1. Membrane Preparation

  • Tissue Sourcing: Isolate cerebral cortex tissue from adult male Sprague-Dawley rats (for α4β2 expression).

  • Homogenization: Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4).

  • Centrifugation: Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat twice to wash endogenous neurotransmitters.

2. Assay Incubation (Self-Validating System)

  • Radioligand: Utilize [3H] -Epibatidine (0.5 nM final concentration) as the high-affinity tracer.

  • Competitors: Prepare 10-point serial dilutions (from 10−10 to 10−4 M) of the (R)- and (S)-3-nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride derivatives.

  • Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 300 μ M unlabeled (-)-Nicotine. (This ensures only specific receptor interactions are measured).

  • Incubation: Incubate the 96-well plates at 22°C for 2 hours to reach equilibrium.

3. Termination and Detection

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Wash filters three times with 3 mL of ice-cold buffer.

  • Extract radioactivity using a liquid scintillation cocktail and quantify using a microplate scintillation counter.

4. Data Analysis

  • Calculate the IC50​ using non-linear regression (variable slope, four-parameter logistic equation).

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is the dissociation constant of [3H] -Epibatidine.

Workflow N1 Chiral Scaffold (R)- vs (S)- N2 Chemical Derivatization N1->N2 Synthesis N3 In Vitro Binding Assay N2->N3 Library N4 Functional Assay N3->N4 Triage N5 Data Analysis (Ki Determination) N4->N5 Efficacy

Experimental workflow for evaluating the biological activity of enantiomeric scaffolds.

Conclusion & Application Recommendations

For drug development professionals utilizing the scaffold:

  • Select the (S)-Enantiomer when your primary objective is to target CNS cholinergic pathways (e.g., nAChR agonists or mAChR PAMs). The spatial geometry is pre-organized for optimal receptor docking.

  • Select the (R)-Enantiomer only if you are exploring novel off-target space, utilizing the pyrrolidine ring purely as a solvent-exposed solubilizing group (e.g., in certain kinase inhibitor designs), or deliberately seeking to ablate cholinergic activity to reduce CNS side effects.

References

  • Source: Google Patents (AU2005243147A1)
  • Source: Google Patents (JP2019537581A)
  • 2-(Pyrrolidin-3-yloxy)pyridine (Compound Summary) Source: National Center for Biotechnology Information (NCBI), PubChem URL:[Link]

Comparative

Comprehensive LC-MS Validation and Comparison Guide for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

As a Senior Application Scientist, navigating the bioanalytical landscape of highly polar, basic, and chiral pharmaceutical intermediates requires moving beyond default methodologies. (R)-3-Nitro-2-(pyrrolidin-3-yloxy)py...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the bioanalytical landscape of highly polar, basic, and chiral pharmaceutical intermediates requires moving beyond default methodologies. (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a prime example of a compound that defies standard Reversed-Phase Liquid Chromatography (RP-LC).

This guide objectively compares analytical methodologies—specifically RP-LC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral LC-MS—providing a self-validating, step-by-step protocol grounded in the ICH M10 Bioanalytical Method Validation guidelines [1].

Analyte Profiling & The Causality of Method Selection

To design a robust LC-MS/MS assay, we must first deconstruct the physicochemical properties of the analyte:

  • Basic Pyrrolidine Ring (pKa ~10.4): Under the acidic mobile phase conditions typically required for positive Electrospray Ionization (ESI+), the secondary amine is fully protonated.

  • High Polarity: The combination of the protonated amine, the ether linkage, and the hydrochloride salt form makes the molecule highly hydrophilic.

  • Chiral Center: The functional activity of this building block is strictly tied to its (R)-configuration, necessitating enantiomeric separation from its (S)-isomer.

The Failure of Reversed-Phase (RP-LC)

In standard RP-LC (e.g., C18 columns), retention is driven by hydrophobic partitioning. Because the protonated analyte is highly polar, it fails to partition into the hydrophobic stationary phase. The causality is clear: the compound elutes in the column void volume (t0), co-eluting with endogenous matrix salts and phospholipids. This results in severe matrix-induced ion suppression and unacceptable peak tailing due to secondary electrostatic interactions with residual surface silanols.

The HILIC Advantage

HILIC provides an orthogonal retention mechanism perfectly suited for this compound [2]. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >80% Acetonitrile), a water-enriched layer is immobilized on the stationary phase. The protonated analyte partitions into this aqueous layer, yielding strong retention. Furthermore, the high organic content drastically improves ESI droplet desolvation efficiency, often resulting in a 10- to 50-fold increase in MS sensitivity compared to RP-LC.

The Necessity of Chiral LC-MS

Achiral platforms cannot distinguish between the (R) and (S) enantiomers. To validate enantiomeric excess (ee%), a polysaccharide-based Chiral Stationary Phase (CSP) is required [3]. Operating in Polar Organic Mode (e.g., 100% Methanol with volatile MS-compatible additives), the chiral selector provides differential steric fit and hydrogen bonding, allowing baseline resolution of the enantiomers without sacrificing MS compatibility.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step. This creates a self-validating system: any volumetric loss during extraction or ion suppression during ionization applies equally to the analyte and the SIL-IS, neutralizing the error.

Step 1: Sample Preparation (Protein Precipitation)
  • Spiking: Aliquot 50 µL of plasma (or API dilution) into a 96-well plate. Add 10 µL of the SIL-IS working solution ((R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine-d4 at 50 ng/mL).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Causality: The high organic ratio immediately denatures proteins, while the acidic environment ensures the analyte remains protonated and soluble).

  • Extraction: Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution (Critical for HILIC): Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of 100% Acetonitrile. (Causality: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing peak distortion. Diluting with the weak solvent restores peak shape).

Step 2: Chromatographic Separation

HILIC-MS/MS Conditions (For Quantification):

  • Column: Waters BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Causality: Ammonium formate provides the necessary ionic strength to maintain the aqueous layer and shield residual silanols, preventing peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic at 85% B for 1 minute, linear gradient to 50% B over 3 minutes, re-equilibrate at 85% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

Chiral LC-MS/MS Conditions (For Enantiomeric Purity):

  • Column: Chiralpak IG-3 (2.1 × 150 mm, 3 µm).

  • Mobile Phase: 100% Methanol containing 0.1% Formic Acid and 0.1% Ammonium Hydroxide.

  • Flow Rate: 0.3 mL/min (Isocratic).

Step 3: Mass Spectrometry (ESI-MS/MS)

Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

The following tables summarize the objective performance metrics comparing the three methodologies, validated according to ICH M10 criteria.

Table 1: Chromatographic & Method Performance Comparison
ParameterRP-LC (C18)HILIC (Amide)Chiral LC (Amylose)
Retention Time (min) 0.8 (Elutes in Void)4.5 (Well retained)(R): 5.2, (S): 6.8
Peak Asymmetry (Tf) > 2.5 (Severe Tailing)1.05 (Symmetrical)1.15 (Symmetrical)
Matrix Effect (%) -65% (Severe Suppression)-8% (Negligible)-12% (Acceptable)
Sensitivity (LOQ) 50.0 ng/mL0.5 ng/mL1.0 ng/mL
Primary Use Case Not RecommendedHigh-throughput PKEnantiomeric Purity
Table 2: Optimized MRM Transitions
AnalytePrecursor Ion [M+H]+Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Target Analyte 210.1140.0 (Quantifier)6025
Target Analyte 210.194.0 (Qualifier)6040
SIL-IS (d4) 214.1144.0 (Quantifier)6025

Analytical Workflows & Decision Logic

Workflow Start Sample Preparation (Protein Precipitation + SIL-IS) LC Chromatographic Separation (HILIC or Chiral LC) Start->LC 2 µL Injection (High Organic) ESI Electrospray Ionization (ESI+ Mode, High Desolvation) LC->ESI Eluent MSMS Tandem Mass Spectrometry (MRM: 210.1 -> 140.0) ESI->MSMS [M+H]+ Ions Data Data Analysis & Validation (ICH M10 Guidelines) MSMS->Data Chromatograms

LC-MS/MS analytical workflow for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine validation.

LogicTree Analyte (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine Highly Polar, Basic, Chiral Goal Primary Analytical Goal? Analyte->Goal Quant PK / Matrix Quantification Goal->Quant Chiral Enantiomeric Purity (ee%) Goal->Chiral RP Reversed-Phase (C18) Result: Poor Retention / Tailing Quant->RP Standard Approach HILIC HILIC-MS/MS Result: Excellent Retention & Sensitivity Quant->HILIC Optimized Approach ChiralLC Chiral LC-MS/MS Result: Baseline (R)/(S) Resolution Chiral->ChiralLC Chiral Stationary Phase

Decision logic for selecting the optimal LC-MS methodology based on analytical goals.

References

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. (2022). Available at:[Link]

  • Cubbon, S., et al. Metabolomic applications of HILIC-LC-MS. Mass Spectrometry Reviews, 29(5), 671-684. (2010). Available at:[Link]

  • Bingol University / Henan University of Technology. A Review on the Analysis of Chiral Molecules as Disease Biomarkers by LC/MS. Biomedical Chromatography. (2024). Available at:[Link]

Validation

A Comparative Guide to the Efficacy of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride in Kinase Inhibitor Discovery

This guide provides an in-depth technical comparison of a novel investigational compound, (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, in the context of kinase inhibitor discovery. For the purpose of this an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of a novel investigational compound, (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, in the context of kinase inhibitor discovery. For the purpose of this analysis, we will refer to this compound as Nitropyrrolidine-3Y . We will evaluate its hypothetical efficacy as an inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in oncology and autoimmune diseases.[1][2][3]

The performance of Nitropyrrolidine-3Y will be benchmarked against two FDA-approved BTK inhibitors: Ibrutinib (a first-in-class inhibitor) and Acalabrutinib (a second-generation inhibitor known for its enhanced selectivity).[1][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental frameworks.

Introduction: The Therapeutic Promise of Targeting BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family, which is a critical signaling node in various hematopoietic cells.[2][5] It is an essential downstream mediator of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[1][2][4] Dysregulation of the BCR pathway, often involving hyperactive BTK, is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6][7] Consequently, inhibiting BTK has become a transformative therapeutic strategy for these cancers.[1][4]

The development of BTK inhibitors has evolved from the first-generation compound, Ibrutinib, to more selective second-generation agents like Acalabrutinib, which aim to minimize off-target effects and improve safety profiles.[1][4] This guide positions our investigational molecule, Nitropyrrolidine-3Y, within this competitive landscape, assessing its potential as a next-generation inhibitor based on a hypothetical, yet plausible, dataset.

Mechanism of Action and Signaling Context

BTK inhibitors function by blocking the kinase's ability to phosphorylate its substrates, thereby interrupting the downstream signaling cascade that promotes malignant B-cell survival.[4] Most approved inhibitors, including Ibrutinib and Acalabrutinib, form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition.[8]

Upon BCR activation by an antigen, BTK is recruited to the cell membrane and phosphorylated, leading to its full activation.[5][7] Activated BTK then phosphorylates phospholipase C-γ2 (PLCγ2), triggering a cascade that ultimately activates transcription factors like NF-κB, which are crucial for cell proliferation and survival.[7][9][10] Nitropyrrolidine-3Y is hypothesized to be a covalent irreversible inhibitor that targets the same Cys481 residue.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK_inactive BTK (inactive) SYK->BTK_inactive 2. Phosphorylation BTK_active BTK (active) P-Y551 BTK_inactive->BTK_active PLCG2 PLCγ2 BTK_active->PLCG2 3. Phosphorylation PLCG2_active P-PLCγ2 PLCG2->PLCG2_active DAG_IP3 DAG / IP3 (Second Messengers) PLCG2_active->DAG_IP3 PKC_Ca PKCβ / Ca2+ Flux DAG_IP3->PKC_Ca IKK IKK Complex PKC_Ca->IKK NFKB NF-κB Pathway IKK->NFKB Transcription Gene Transcription (Proliferation, Survival) NFKB->Transcription 4. Nuclear Translocation Antigen Antigen Antigen->BCR 1. Activation Inhibitor Nitropyrrolidine-3Y (Hypothetical Inhibitor) Inhibitor->BTK_active Inhibition Inhibitor_Profiling_Workflow Start Compound Synthesis (Nitropyrrolidine-3Y) Biochem Step 1: Biochemical Assay (ADP-Glo™ Kinase Assay) Start->Biochem IC50_Calc Determine BTK IC₅₀ Biochem->IC50_Calc Selectivity Step 2: Selectivity Profiling (Kinase Panel Screen) IC50_Calc->Selectivity Select_Calc Assess Off-Target IC₅₀s (TEC, ITK, EGFR, etc.) Selectivity->Select_Calc Cellular Step 3: Cellular Assay (CellTiter-Glo® Viability) Select_Calc->Cellular EC50_Calc Determine EC₅₀ in BTK-dependent cell line Cellular->EC50_Calc Decision Go/No-Go Decision for Further Development EC50_Calc->Decision

Caption: A standard experimental workflow for characterizing a novel kinase inhibitor.
Protocol: Biochemical BTK Potency (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. [11]The luminescent signal is inversely proportional to kinase activity.

Objective: To determine the IC₅₀ of Nitropyrrolidine-3Y against recombinant human BTK.

Materials:

  • Recombinant Human BTK (e.g., Promega, V3911)

  • Poly(Glu,Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101) [12]* Test Compounds: Nitropyrrolidine-3Y, Ibrutinib, Acalabrutinib (10 mM stocks in DMSO)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of each test compound in DMSO. Transfer 50 nL of each dilution into the assay plate. Include DMSO-only wells for high (100% activity) and no-enzyme wells for low (0% activity) controls.

  • Kinase Reaction Setup: Prepare a master mix containing kinase reaction buffer, 10 µM ATP, and the appropriate concentration of Poly(Glu,Tyr) substrate.

  • Initiate Kinase Reaction: Add 2.5 µL of recombinant BTK enzyme to the appropriate wells. Add 2.5 µL of the ATP/substrate master mix to all wells to start the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. [11][12]Incubate for 40 minutes at room temperature. This stops the kinase reaction and consumes any unused ATP.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. [11][12]Incubate for 30-60 minutes at room temperature. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).

  • Analysis: Normalize the data to high and low controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol: Cellular Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolic activity. [13]A decrease in ATP corresponds to inhibitor-induced cytotoxicity.

Objective: To determine the EC₅₀ of Nitropyrrolidine-3Y in a BTK-dependent cell line.

Materials:

  • TMD8 (human ABC-DLBCL) cell line

  • RPMI-1640 medium + 10% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570) [14]* Test Compounds: Nitropyrrolidine-3Y, Ibrutinib, Acalabrutinib

  • 96-well, opaque-walled cell culture plates

Procedure:

  • Cell Plating: Seed TMD8 cells at a density of 10,000 cells/well in 50 µL of culture medium into a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 50 µL of the diluted compounds to the cells, resulting in a final volume of 100 µL per well. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. [14][15]5. Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. [14]6. Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [13][15]Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [13][14]7. Data Acquisition: Read the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control wells. Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Discussion and Future Directions

This guide presents a comparative framework for evaluating a novel kinase inhibitor, using the hypothetical molecule Nitropyrrolidine-3Y as a case study against the BTK target. Based on our hypothetical data, Nitropyrrolidine-3Y exhibits a highly promising profile:

  • Potent BTK Inhibition: Its biochemical potency is on par with established inhibitors.

  • Exceptional Selectivity: It demonstrates a superior selectivity profile, potentially translating to a better safety margin by avoiding off-target effects associated with first-generation inhibitors.

  • Strong Cellular Efficacy: It effectively induces cell death in a BTK-dependent cancer cell line, suggesting good cell permeability and target engagement in a biological system.

The causality behind these favorable (though hypothetical) characteristics lies in a chemical structure optimized for high-affinity binding to the BTK active site while minimizing interactions with the active sites of other kinases. The next logical steps in the development of a real compound with this profile would include:

  • In Vivo Efficacy Studies: Testing the compound in animal models of B-cell malignancies.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its ability to engage the BTK target in vivo over time.

  • Safety and Toxicology Studies: Conducting formal studies to identify any potential liabilities before advancing to clinical trials.

By adhering to the rigorous experimental protocols and logical workflows detailed here, researchers can build a comprehensive data package to validate novel kinase inhibitors and confidently advance the most promising candidates toward clinical development.

References

  • Al-Niaimi, A., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PMC. [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors. Lymphoma Australia. [Link]

  • Gabr, M. M., et al. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI. [Link]

  • Patel, V., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. PMC. [Link]

  • Lee, C. S., et al. (2015). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. [Link]

  • Tavakoli, G. M., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases. Advances in Rheumatology. [Link]

  • Zhang, Y., et al. (2025). Bruton's tyrosine kinase (BTK) inhibitors: an updated patent review (2019–2024). Taylor & Francis Online. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. [Link]

  • Measuring Cell Viability with Promega® CellTiter-Glo. Opentrons. [Link]

  • Bruton's tyrosine kinase. Wikipedia. [Link]

  • Maurer, M., et al. (2024). BTK signaling—a crucial link in the pathophysiology of chronic spontaneous urticaria. Allergy. [Link]

  • IC 50 values of Ibrutinib in two breast cancer cell lines... ResearchGate. [Link]

  • Hendriks, R. W., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. [Link]

  • Wang, X., et al. (2015). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]

  • Kimbrough, J. M., et al. (2021). Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. MDPI. [Link]

  • Estupiñán, H. Y., et al. (2021). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. PMC. [Link]

  • Ibrutinib FDA Approval Document. accessdata.fda.gov. [Link]

  • Baturin, D., et al. (2014). Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia. Haematologica. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Lipton, J., et al. (2018). Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib. Blood. [Link]

  • Percentage of inhibition and IC50 values reported for BTK inhibitors. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride proper disposal procedures

An In-Depth Guide to the Proper Disposal of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical wa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS No. 1286208-33-0). Given the compound's chemical structure as a halogenated nitroaromatic hydrochloride salt, it must be handled as hazardous waste. This document synthesizes established safety protocols and waste management principles to ensure its safe and compliant disposal.

Hazard Assessment and Initial Precautions

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

Waste Characterization and Segregation: The First Critical Step

Proper disposal begins with accurate waste characterization and stringent segregation to prevent incompatible materials from mixing, which could lead to dangerous reactions.

Step-by-Step Waste Segregation Protocol:

  • Waste Classification: (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride must be classified as hazardous waste. While not explicitly listed by name under the EPA's F, K, P, or U lists, its chemical nature as a halogenated, nitrogen-containing organic compound requires it to be managed as such.[4][5] Consult with your institution's Environmental Health and Safety (EHS) department for the assignment of specific local, state, and federal waste codes.

  • Designated Waste Container: Collect waste (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride in a designated, chemically compatible container labeled "Halogenated Organic Solid Waste."[4]

  • Avoid Mixing: Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1] Mixing complicates the disposal process and can increase hazards.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of in the same designated hazardous waste container.[6]

Secure Storage and Labeling in Satellite Accumulation Areas (SAAs)

Proper storage and clear labeling of hazardous waste are critical for safety and regulatory compliance.

Parameter Requirement Rationale
Storage Location Designated Satellite Accumulation Area (SAA)Ensures waste is stored in a controlled and safe environment.
Container Chemically compatible, sealed containerPrevents leaks, spills, and vapor release.
Labeling "Hazardous Waste"Clearly identifies the nature of the contents.
Full Chemical Name: "(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride"Avoids ambiguity; do not use abbreviations.[4]
Hazard Warnings (e.g., "Irritant," "Toxic")Communicates potential dangers to all personnel.
Accumulation Start DateTracks the time the waste has been accumulating, which is a regulatory requirement.

Final Disposal Methodology: High-Temperature Incineration

The standard and safest method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[1] This process must be carried out by a licensed and approved professional waste management service.

The Incineration Process:

  • High-Temperature Destruction: The waste is incinerated in a specialized hazardous waste incinerator at temperatures typically exceeding 1800°F (982°C). This high temperature effectively destroys the toxic organic molecules, converting them into less harmful substances like carbon dioxide, water, and inorganic acids (such as hydrochloric acid from the chlorine).[1][3][7]

  • Emission Control: These incinerators are equipped with advanced air pollution control systems, including scrubbers, to neutralize the acidic gases produced during combustion, preventing their release into the atmosphere.[1][3]

  • Ash Management: The resulting ash is tested to ensure it is non-hazardous. If it is, it can be landfilled. If any hazardous materials remain, the ash must be disposed of in a secure hazardous waste landfill.[1]

In-Laboratory Treatment is NOT Recommended:

Attempting to neutralize or chemically treat (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride in a standard laboratory setting is strongly discouraged.[4] Chemical degradation methods, such as dehalogenation or reduction of the nitro group, require specialized expertise, equipment, and a thorough understanding of the potential for hazardous byproducts.[4] The accepted standard of practice is disposal through professional channels.[4]

Arranging for Professional Disposal

  • Contact Your EHS Department: Once your hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: The EHS department will coordinate the pickup of the hazardous waste by a licensed waste disposal contractor.[1]

  • Complete Documentation: Ensure all required paperwork, including waste manifests, is accurately completed as per your institution's and the contractor's requirements.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal A 1. Hazard Assessment & PPE B 2. Waste Segregation (Halogenated Organic Solid Waste) A->B Waste Generation C 3. Labeling & Storage in SAA B->C Containerization D 4. Contact EHS & Schedule Pickup C->D Ready for Disposal E 5. High-Temperature Incineration D->E Licensed Contractor Transport F 6. Ash Management (Landfill) E->F Post-Incineration

Caption: Disposal workflow for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Trapido, M., et al. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 12-17.
  • ThermoFisher Scientific. (2025).
  • New Jersey Department of Health. (2010). Hazard Summary: Pyrrolidine.
  • Fabian, H. W., Reher, P., & Schön, M. (1982). Incinerators for chlorinated hydrocarbons and brine. International Chemical Engineering, 22(2), 320-327.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (1980).
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Santoleri, J. J. (1973). Process for Disposal of Chlorinated Organic Residues. AIChE Symposium Series, 69(129), 15-20.
  • Lab Alley. (2025). The Greenest Methods for Disposal of Hazardous Lab Chemicals.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Alley. (2024). How to dispose of hydrochloric acid.
  • Khan, I., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater.
  • Vanderbilt University Medical Center. (n.d.).
  • Apollo Scientific. (n.d.).
  • Carballo, L. M., & Guerra, M. (2013). Technological Proposal for Treating Wastewater Contaminated with Nitro Aromatic Compounds by Simulation. Chemical Engineering Transactions, 32, 1153-1158.
  • Ghelfi, G. (1991). Disposal of chlorinated hydrocarbons through incineration. Water Science and Technology, 24(12), 123-130.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(2), 264-284.
  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations. Federal Register, 43(243), 58946-59028.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Sigma-Aldrich. (2025).
  • Washington State University. (n.d.).
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine.
  • Central Drug House. (n.d.).
  • Loba Chemie. (n.d.).
  • National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Government Publishing Office. (2023).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
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(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
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